molecular formula C7H13NO3 B15608425 N-Valerylglycine-13C2,15N

N-Valerylglycine-13C2,15N

Katalognummer: B15608425
Molekulargewicht: 162.16 g/mol
InChI-Schlüssel: NYZBWOSRZJKQAI-QIOHBQFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Valerylglycine-13C2,15N is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 162.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H13NO3

Molekulargewicht

162.16 g/mol

IUPAC-Name

2-(pentanoyl(15N)amino)acetic acid

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/i5+1,7+1,8+1

InChI-Schlüssel

NYZBWOSRZJKQAI-QIOHBQFSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Valerylglycine-¹³C₂,¹⁵N, a stable isotope-labeled derivative of N-Valerylglycine. This document details its chemical properties, synthesis, biological significance, and applications in research, with a focus on its use as an internal standard in quantitative analyses.

Introduction

N-Valerylglycine-¹³C₂,¹⁵N is the isotopically labeled form of N-Valerylglycine, a member of the N-acylglycine family of molecules. N-acylglycines are endogenous signaling lipids and metabolic byproducts found in various biological systems. The incorporation of stable isotopes (¹³C and ¹⁵N) into the glycine (B1666218) moiety of N-Valerylglycine creates a molecule with a distinct mass, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This allows for precise and accurate measurement of endogenous N-Valerylglycine in complex biological matrices, which is crucial for studying its role in health and disease.

Chemical and Physical Properties

The physicochemical properties of N-Valerylglycine are summarized below. The isotopic labeling with ¹³C and ¹⁵N results in a predictable mass shift without significantly altering other chemical properties.

PropertyValue (for unlabeled N-Valerylglycine)Reference
Molecular Formula C₇H₁₃NO₃[1][2]
Molar Mass 159.18 g/mol [1][2]
Appearance White to Pale Beige Solid[1]
Melting Point 77-79 °C[1]
Boiling Point 381.6 ± 25.0 °C (Predicted)[1]
pKa 3.60 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]

Note: The molar mass of N-Valerylglycine-¹³C₂,¹⁵N will be higher by approximately 3.0067 atomic mass units due to the incorporation of two ¹³C atoms and one ¹⁵N atom.

Synthesis

3.1. Chemical Synthesis of N-Valerylglycine

N-Valerylglycine can be synthesized through the acylation of glycine with valeric acid or its activated derivatives. A common laboratory-scale synthesis involves the reaction of valeric acid with glycine, often in the presence of a coupling agent or under conditions that facilitate amide bond formation. One reported method is the esterification of valeric acid and glycine under acidic conditions[1].

3.2. Proposed Synthesis of N-Valerylglycine-¹³C₂,¹⁵N

The synthesis of the isotopically labeled compound would follow a similar principle, utilizing commercially available glycine-¹³C₂,¹⁵N as the starting material.

Experimental Protocol: Synthesis of N-Valerylglycine-¹³C₂,¹⁵N

Materials:

  • Glycine-¹³C₂,¹⁵N

  • Valeryl chloride (or valeric acid and a coupling agent like DCC or EDC)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Reagents for workup and purification (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica (B1680970) gel for chromatography)

Procedure (Schotten-Baumann reaction):

  • Dissolve Glycine-¹³C₂,¹⁵N in an aqueous solution of sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Add valeryl chloride dropwise to the cooled solution with vigorous stirring.

  • Continue stirring for 1-2 hours, allowing the reaction to proceed.

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Collect the crude N-Valerylglycine-¹³C₂,¹⁵N by filtration.

  • Recrystallize the product from a suitable solvent (e.g., water or ethanol/water mixture) to achieve high purity.

  • Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Significance and Signaling Pathways

N-acylglycines, including N-Valerylglycine, are increasingly recognized as biologically active molecules. They are glycine conjugates of acyl-CoA species and their analysis is important for the diagnosis of inherited metabolic disorders, particularly those related to mitochondrial fatty acid β-oxidation[3].

4.1. Biosynthesis of N-Acylglycines

The primary route for the biosynthesis of N-acylglycines involves the enzymatic conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by Glycine N-acyltransferase (GLYAT)[4].

N-Acylglycine Biosynthesis Biosynthesis of N-Acylglycines FattyAcid Fatty Acid ACSL Acyl-CoA Synthetase FattyAcid->ACSL ATP, CoA AcylCoA Fatty Acyl-CoA GLYAT Glycine N-acyltransferase (GLYAT) AcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NAcylglycine N-Acylglycine ACSL->AcylCoA GLYAT->NAcylglycine

Caption: Biosynthesis of N-Acylglycines.

4.2. Degradation and Metabolism

N-acylglycines can be hydrolyzed back to their constituent fatty acid and glycine by the enzyme Fatty Acid Amide Hydrolase (FAAH)[4]. Additionally, they can be further metabolized into primary fatty acid amides (PFAMs) through oxidative cleavage catalyzed by Peptidylglycine α-amidating monooxygenase (PAM)[4].

N-Acylglycine Metabolism Metabolism of N-Acylglycines NAcylglycine N-Acylglycine FAAH Fatty Acid Amide Hydrolase (FAAH) NAcylglycine->FAAH Hydrolysis PAM Peptidylglycine α-amidating monooxygenase (PAM) NAcylglycine->PAM Oxidative Cleavage FattyAcid Fatty Acid Glycine Glycine PFAM Primary Fatty Acid Amide (PFAM) FAAH->FattyAcid FAAH->Glycine PAM->PFAM

Caption: Degradation and further metabolism of N-Acylglycines.

Analytical Methodologies

The primary application of N-Valerylglycine-¹³C₂,¹⁵N is as an internal standard for the accurate quantification of endogenous N-Valerylglycine using mass spectrometry.

5.1. Representative Analytical Data (for unlabeled N-Valerylglycine)

The following tables summarize expected mass spectrometry and NMR data for N-Valerylglycine. The corresponding labeled compound will exhibit predictable shifts in these spectra.

Table: Mass Spectrometry Data for N-Valerylglycine

Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Reference
ESI+ 160.0968 [M+H]⁺ 116.0863, 88.0600, 70.0495 [2]

| ESI- | 158.0823 [M-H]⁻ | 114.0717, 74.0244 |[5] |

Table: ¹H NMR Data for N-Valerylglycine (in D₂O)

Chemical Shift (ppm) Multiplicity Assignment Reference
~3.85 s -CH₂- (glycine) [2]
~2.29 t -CH₂- (valeryl α) [2]
~1.57 sextet -CH₂- (valeryl β) [2]
~1.33 sextet -CH₂- (valeryl γ) [2]

| ~0.89 | t | -CH₃ (valeryl δ) |[2] |

Table: ¹³C NMR Data for N-Valerylglycine

Chemical Shift (ppm) Assignment Reference
~176 C=O (carboxyl) [5]
~174 C=O (amide) [5]
~41 -CH₂- (glycine) [2]
~36 -CH₂- (valeryl α) [2]
~29 -CH₂- (valeryl β) [2]
~23 -CH₂- (valeryl γ) [2]

| ~14 | -CH₃ (valeryl δ) |[2] |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

5.2. Experimental Protocol: Quantification of Acylglycines in Urine using UPLC-MS/MS

This protocol is adapted from a method for the sensitive quantification of a panel of acylglycines in human urine[6].

Materials:

  • Urine samples

  • N-Valerylglycine-¹³C₂,¹⁵N (as internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (UPLC-MS grade)

  • Centrifugal filters (e.g., 3 kDa MWCO)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples.

    • Spike a known amount of the internal standard solution (N-Valerylglycine-¹³C₂,¹⁵N in a suitable solvent) into a defined volume of urine.

    • Vortex mix again.

    • Centrifuge the samples to pellet any precipitate.

    • Filter the supernatant through a centrifugal filter to remove proteins and other macromolecules.

  • UPLC-MS/MS Analysis:

    • Chromatography: Perform chromatographic separation on a C18 column using a gradient of mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

    • MRM Transitions:

      • For N-Valerylglycine: Monitor the transition from the precursor ion [M+H]⁺ to a specific product ion (e.g., m/z 160.1 -> 116.1).

      • For N-Valerylglycine-¹³C₂,¹⁵N: Monitor the transition from its corresponding precursor ion [M+H]⁺ to its specific product ion (e.g., m/z 163.1 -> 119.1).

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled N-Valerylglycine spiked into a surrogate matrix (e.g., synthetic urine) with a constant concentration of the internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

UPLC-MS/MS Workflow Workflow for Quantification of N-Valerylglycine Urine Urine Sample IS Spike with N-Valerylglycine-¹³C₂,¹⁵N (IS) Urine->IS Filter Protein Removal (Filtration) IS->Filter UPLC UPLC Separation (C18 column) Filter->UPLC MS Tandem Mass Spectrometry (MRM Mode) UPLC->MS Data Data Analysis (Peak Area Ratio vs. Conc.) MS->Data

Caption: General workflow for the quantification of N-Valerylglycine.

Conclusion

N-Valerylglycine-¹³C₂,¹⁵N is an essential tool for researchers in metabolomics, clinical diagnostics, and drug development. Its use as an internal standard enables the reliable quantification of endogenous N-Valerylglycine, facilitating a deeper understanding of the roles of N-acylglycines in various physiological and pathological processes. The methodologies and data presented in this guide provide a solid foundation for the application of this stable isotope-labeled compound in advanced research settings.

References

N-Valerylglycine-13C2,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of N-Valerylglycine-13C2,15N, an isotopically labeled form of N-valerylglycine. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, drug metabolism, and clinical diagnostics.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of N-valerylglycine, a known metabolite. The isotopic labels, two Carbon-13 atoms and one Nitrogen-15 atom, are incorporated into the glycine (B1666218) moiety of the molecule. This labeling provides a distinct mass shift, allowing the molecule to be used as an internal standard for quantitative analysis by mass spectrometry or as a tracer in metabolic studies.

Below is a diagram illustrating the chemical structure of this compound, with the isotopically labeled atoms highlighted.

Figure 1: Chemical structure of this compound.
Quantitative Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design and data interpretation.

PropertyValueReference
Molecular Formula C₅¹³C₂H₁₃¹⁵NO₃[1][2]
Molecular Weight 162.16 g/mol [1][2]
Isotopic Purity >95%[1]
Appearance White to Off-White Solid[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]

Synthesis and Characterization

The synthesis of this compound involves the N-acylation of isotopically labeled glycine ([¹³C₂,¹⁵N]-glycine) with valeryl chloride or a similar activated valeric acid derivative. The general workflow for the synthesis and purification is outlined below.

G start [¹³C₂,¹⁵N]-Glycine reaction N-acylation Reaction start->reaction reagent Valeryl Chloride reagent->reaction extraction Work-up & Extraction reaction->extraction purification Chromatographic Purification extraction->purification analysis Characterization (NMR, MS) purification->analysis product N-Valerylglycine-¹³C₂,¹⁵N analysis->product

Figure 2: General workflow for the synthesis of this compound.
Experimental Protocols

Synthesis of [¹⁵N]-Glycine (Illustrative Protocol):

A common method for the synthesis of ¹⁵N-labeled glycine is the amination of a haloacetic acid with a ¹⁵N-labeled ammonia (B1221849) source.[3]

  • Chloroacetic acid is dissolved in an appropriate solvent.

  • A stoichiometric excess of [¹⁵N]-aqueous ammonia is added to the solution.

  • The reaction mixture is stirred at a controlled temperature to facilitate the nucleophilic substitution.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The resulting crude [¹⁵N]-glycine is purified by recrystallization or ion-exchange chromatography.

N-acylation of [¹³C₂,¹⁵N]-Glycine:

This protocol is adapted from general methods for the N-acylation of amino acids.

  • [¹³C₂,¹⁵N]-Glycine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).

  • The solution is cooled in an ice bath.

  • Valeryl chloride is added dropwise to the stirred solution, maintaining the alkaline pH by simultaneous addition of NaOH solution.

  • After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.

  • The solution is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Further purification is achieved by recrystallization from a suitable solvent or by column chromatography.

Characterization:

The identity and purity of the synthesized this compound are confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the overall structure, with the ¹³C spectrum showing characteristic shifts and couplings for the labeled carbon atoms. ¹⁵N NMR can also be used to confirm the position of the nitrogen isotope.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass of the molecule, consistent with the incorporation of the stable isotopes. The isotopic enrichment can also be determined from the mass spectrum.

Applications in Research and Drug Development

Isotopically labeled amino acids and their derivatives are invaluable tools in various scientific disciplines.[4][5][6] this compound, in particular, has significant potential in the following areas:

Metabolic Research
  • Tracer Studies: As a stable isotope-labeled compound, this compound can be administered to biological systems (in vitro or in vivo) to trace its metabolic fate.[7] This allows researchers to study the pathways of N-acylglycine metabolism and their roles in various physiological and pathological conditions.

  • Flux Analysis: By monitoring the incorporation of the labeled atoms into downstream metabolites, researchers can quantify the flux through specific metabolic pathways.

Drug Development
  • Internal Standard for Pharmacokinetic Studies: In the development of drugs that are metabolized to or interact with N-valerylglycine, the isotopically labeled compound serves as an ideal internal standard for bioanalytical methods, such as LC-MS/MS. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring accurate quantification in complex biological matrices.

  • Metabolite Identification: this compound can be used to confirm the identity of N-valerylglycine as a metabolite of a candidate drug.

The use of stable isotope-labeled compounds like this compound offers a safe and powerful approach to elucidating complex biological processes, contributing to advancements in both basic science and pharmaceutical development.[4][5]

References

In-Depth Technical Guide to N-Valerylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties, analytical methodologies, and biological significance of N-Valerylglycine-13C2,15N. It is intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Core Physical Properties

This compound is a stable isotope-labeled form of N-Valerylglycine, an N-acyl amino acid. The incorporation of two Carbon-13 and one Nitrogen-15 isotopes makes it a valuable tool for metabolic studies, allowing it to be traced and distinguished from its endogenous, unlabeled counterpart.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C₅¹³C₂H₁₃¹⁵NO₃LGC Standards[1]
Molecular Weight 162.16 g/mol LGC Standards[1]
Appearance White to Off-White SolidLGC Standards[2]
Purity 98%LGC Standards[2]
Isotopic Purity >95% (specifically 99.8% with d0 = 0.01%)LGC Standards[2]
Solubility Slightly soluble in Chloroform and Methanol.LGC Standards[2]
Long-Term Storage 4°CLGC Standards[2]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are proprietary to commercial suppliers, a general understanding can be derived from established methods for the synthesis of isotopically labeled amino acids and N-acyl glycines.

General Synthesis of ¹⁵N-labeled Glycine (B1666218)

A common method for the synthesis of ¹⁵N-isotope-labeled glycine involves the amination of a haloacid, such as chloroacetic acid, with a labeled source of ammonia, like ¹⁵NH₃.[4] The reaction is carefully controlled to maximize the incorporation of the ¹⁵N isotope and to allow for the recovery of any unreacted labeled ammonia, which is often costly.[4]

General Synthesis of N-Acyl Glycines

N-acyl glycines can be synthesized through the condensation of an acyl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[5][6] This enzymatic approach can be adapted for the synthesis of isotopically labeled N-acyl glycines by utilizing labeled glycine as a substrate.

Quantification of Acylglycines in Biological Samples

A sensitive method for the quantification of various acylglycines in human urine has been developed using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS).[7] This method employs an isotope labeling reagent, p-dimethylaminophenacyl (DmPA) bromide, to derivatize the acylglycines, thereby enhancing their detection sensitivity.[7] Stable-isotope labeled internal standards are used for accurate quantification.[7]

Biological Significance and Signaling Pathways

N-acyl amino acids, including N-valerylglycine, are a class of endogenous lipid signaling molecules.[8] They are involved in a variety of physiological processes and are structurally related to endocannabinoids.[6][8]

Biosynthesis of N-Acylglycines

There are two primary proposed pathways for the biosynthesis of N-acylglycines:

  • Direct Condensation: This pathway involves the activation of a fatty acid to its acyl-CoA derivative, which is then conjugated with glycine. This reaction is catalyzed by glycine N-acyltransferase-like enzymes (GLYATL).[6][8][9]

  • Oxidation of N-Acylethanolamines: This pathway involves the sequential oxidation of an N-acylethanolamine by alcohol dehydrogenase and aldehyde dehydrogenase.[9][10]

The following diagram illustrates the direct condensation pathway for the biosynthesis of N-acylglycines.

Biosynthesis of N-Acylglycines Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA + CoA + ATP Acyl_CoA_Synthetase Acyl-CoA Synthetase N_Acylglycine N-Acylglycine Acyl_CoA->N_Acylglycine Glycine Glycine Glycine->N_Acylglycine GLYAT Glycine N-Acyltransferase (GLYATL) CoA CoA N_Acylglycine->CoA -

Direct Condensation Pathway of N-Acylglycine Biosynthesis.
Degradation of N-Acylglycines

The primary route of degradation for N-acylglycines is hydrolysis back to the constituent fatty acid and glycine. This reaction is catalyzed by fatty acid amide hydrolase (FAAH).[6]

The following diagram depicts the workflow for the analysis of N-acylglycines using UPLC-MS.

UPLC-MS Analysis Workflow for Acylglycines cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Internal_Standard Add Stable Isotope Labeled Internal Standard (e.g., this compound) Urine_Sample->Internal_Standard Derivatization Derivatization with p-Dimethylaminophenacyl (DmPA) Bromide Internal_Standard->Derivatization UPLC_Separation UPLC Separation Derivatization->UPLC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection UPLC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Workflow for the Quantification of Acylglycines in Urine.

The involvement of N-acyl amino acids in various signaling pathways makes them attractive targets for the development of novel therapeutics for a range of conditions, including pain, inflammation, and metabolic disorders.[8] The use of stable isotope-labeled compounds like this compound is crucial for advancing our understanding of the metabolism and function of this important class of signaling lipids.

References

N-Valerylglycine-13C2,15N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Valerylglycine-13C2,15N is a stable isotope-labeled version of N-valerylglycine, an acylglycine that serves as a biomarker for certain inborn errors of metabolism. This technical guide provides researchers, scientists, and drug development professionals with essential information regarding its properties, suppliers, and its application in quantitative analysis, particularly in the field of metabolomics. The inclusion of carbon-13 and nitrogen-15 (B135050) isotopes makes it an ideal internal standard for mass spectrometry-based assays, ensuring accurate and precise quantification of its unlabeled counterpart in biological matrices.

Core Data Presentation

Chemical and Physical Properties

PropertyValueSource
CAS Number 2732393-41-6MedChemExpress
Unlabeled CAS Number 24003-66-5LGC Standards[1]
Molecular Formula C₅¹³C₂H₁₃¹⁵NO₃LGC Standards[1]
Molecular Weight 162.16 g/mol LGC Standards[1]
Synonyms N-(1-Oxopentyl)glycine-13C2,15N, N-Pentanoylglycine-13C2,15NLGC Standards[1]

Suppliers

SupplierProduct Code
LGC StandardsTRC-V091472
MedChemExpressHY-W141934S

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for the determination of valerylglycine in biological samples like urine and plasma. The following is a generalized protocol for the analysis of acylglycines, which can be specifically adapted for valerylglycine.

Quantitative Analysis of Valerylglycine in Urine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of urinary acylglycines.

1. Sample Preparation

  • Objective: To extract acylglycines from the urine matrix and prepare them for LC-MS/MS analysis.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples to pellet any particulate matter.

    • To a specific volume of the urine supernatant (e.g., 100 µL), add a known amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.

    • The samples can be diluted with a suitable buffer or mobile phase. Some protocols may require a protein precipitation step (e.g., with acetonitrile) or a solid-phase extraction (SPE) for sample cleanup and concentration, although many modern methods employ a "dilute-and-shoot" approach to minimize sample preparation time.

2. LC-MS/MS Analysis

  • Objective: To separate valerylglycine from other urine components and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of acylglycines.

    • Mobile Phase: A gradient elution using water with a small amount of formic acid (for protonation in positive ion mode) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid as mobile phase B is typical. The gradient program should be optimized to achieve good separation of valerylglycine from potential interferences.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for both the analyte (valerylglycine) and the internal standard (this compound) need to be determined by infusing the individual compounds into the mass spectrometer.

      • For valerylglycine, the transition would be from its protonated molecular ion [M+H]⁺ to a characteristic product ion.

      • For this compound, the transition will be from its heavier protonated molecular ion to a corresponding product ion. The mass shift will depend on the specific fragmentation pathway.

    • Instrument Parameters: Parameters such as collision energy and declustering potential should be optimized for each MRM transition to maximize signal intensity.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of valerylglycine in the samples.

  • Procedure:

    • Generate a calibration curve by analyzing a series of calibration standards prepared by spiking known concentrations of unlabeled valerylglycine into a blank matrix (e.g., synthetic urine or a pooled urine sample known to have low levels of the analyte) and adding a constant amount of the this compound internal standard.

    • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • The concentration of valerylglycine in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

Signaling Pathways and Logical Relationships

Metabolic Pathway of N-Acylglycine Formation

N-valerylglycine is formed through the glycine (B1666218) conjugation pathway, which is a key detoxification route for various endogenous and exogenous acyl-CoA molecules. This pathway is particularly important in mitigating the accumulation of toxic acyl-CoAs that can occur in certain metabolic disorders.

Metabolic Pathway of N-Valerylglycine Formation Valerate Valerate (from fatty acid oxidation or amino acid catabolism) Valeryl_CoA Valeryl-CoA Valerate->Valeryl_CoA Acyl-CoA Synthetase (ACSM2B) N_Valerylglycine N-Valerylglycine Valeryl_CoA->N_Valerylglycine Glycine N-Acyltransferase (GLYAT) Glycine Glycine Glycine->N_Valerylglycine Glycine N-Acyltransferase (GLYAT) Excretion Urinary Excretion N_Valerylglycine->Excretion

Caption: Formation of N-Valerylglycine via the glycine conjugation pathway.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of valerylglycine in a biological sample using this compound as an internal standard.

Workflow for Quantitative Analysis of Valerylglycine Sample Biological Sample (e.g., Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (e.g., Dilution, SPE) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Analysis Data Analysis (Peak Integration, Ratio Calculation) LC_MS->Data_Analysis Quantification Quantification (using Calibration Curve) Data_Analysis->Quantification Result Concentration of Valerylglycine Quantification->Result

Caption: Workflow for valerylglycine quantification using a stable isotope-labeled internal standard.

References

Technical Guide: N-Valerylglycine-¹³C₂,¹⁵N Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and testing methodologies for N-Valerylglycine-¹³C₂,¹⁵N, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in quantitative mass spectrometry assays.

Compound Identification and Specifications

N-Valerylglycine-¹³C₂,¹⁵N is a labeled form of N-Valerylglycine, where two carbon atoms and one nitrogen atom have been replaced with their respective stable isotopes. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for dilution assays.

Table 1: General Product Information

ParameterSpecification
Product Name N-Valerylglycine-¹³C₂,¹⁵N
Synonyms N-(1-Oxopentyl)glycine-¹³C₂,¹⁵N, N-Pentanoylglycine-¹³C₂,¹⁵N
Molecular Formula C₅¹³C₂H₁₃¹⁵NO₃
Molecular Weight 162.16 g/mol
Appearance White to Off-White Solid[1]
Solubility Chloroform (B151607) (Slightly), Methanol (Slightly)[1]
Long Term Storage 4°C[1]

Analytical Data Summary

The following table summarizes the key analytical results from a representative Certificate of Analysis for N-Valerylglycine-¹³C₂,¹⁵N.

Table 2: Certificate of Analysis - Quantitative Data

TestSpecificationResult
Purity (HPLC) Report Result100.00% (at 205 nm)[1]
Isotopic Purity >95%99.8% (d₀ = 0.01%)[1]
NMR Spectroscopy Conforms to StructureConforms[1]
Mass Spectrometry Conforms to StructureConforms[1]

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below. These protocols are representative and may be adapted based on specific instrumentation and laboratory requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the compound by separating it from any potential impurities.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Accurately weigh N-Valerylglycine-¹³C₂,¹⁵N s2 Dissolve in appropriate solvent (e.g., Methanol) s1->s2 s3 Filter the solution s2->s3 h1 Inject sample onto HPLC system s3->h1 h2 Separation on a C18 reverse-phase column h1->h2 h3 Elution with a gradient of mobile phases h2->h3 h4 Detection by UV at 205 nm h3->h4 d1 Integrate peak areas h4->d1 d2 Calculate purity based on the area of the main peak d1->d2

Caption: Workflow for HPLC Purity Determination.

  • Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

NMR spectroscopy is employed to confirm the chemical structure of the molecule and to ensure the isotopic labels are in the correct positions.

Logical Flow of NMR Structural Confirmation

start Dissolve sample in deuterated solvent (e.g., CDCl₃ or MeOD) proton_nmr Acquire ¹H NMR Spectrum start->proton_nmr carbon_nmr Acquire ¹³C NMR Spectrum start->carbon_nmr nitrogen_nmr Acquire ¹⁵N NMR Spectrum start->nitrogen_nmr analysis Analyze chemical shifts, coupling constants, and peak integrations proton_nmr->analysis carbon_nmr->analysis nitrogen_nmr->analysis comparison Compare spectra with expected structure and reference data analysis->comparison conformation Structure Confirmed comparison->conformation Matches no_conformation Structure Not Confirmed comparison->no_conformation Does Not Match

Caption: NMR Analysis for Structural Confirmation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their couplings.

    • ¹³C NMR: To identify the carbon skeleton. The presence of two enriched ¹³C signals will be a key indicator.

    • ¹⁵N NMR: To confirm the presence and chemical environment of the ¹⁵N label.

  • Data Analysis: The acquired spectra are compared against the expected chemical shifts and coupling patterns for N-Valerylglycine. The presence of signals corresponding to the ¹³C and ¹⁵N labels at the expected positions confirms the isotopic labeling.

Mass Spectrometry (MS) for Structural and Isotopic Purity Confirmation

Mass spectrometry is used to confirm the molecular weight of the compound and to determine its isotopic purity.

Workflow for MS Isotopic Purity Analysis

cluster_prep Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Prepare a dilute solution of the sample s2 Infuse directly or inject via LC system s1->s2 m1 Ionize the sample (e.g., ESI) s2->m1 m2 Analyze ions in a high-resolution mass analyzer m1->m2 m3 Acquire mass spectrum m2->m3 d1 Determine the mass of the molecular ion m3->d1 d2 Analyze the isotopic distribution d1->d2 d3 Calculate isotopic purity d2->d3

References

An In-depth Technical Guide to N-Valerylglycine-13C2,15N: Isotopic Purity, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Valerylglycine-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of N-valerylglycine. This document details its isotopic purity, outlines a likely synthetic pathway, and provides an in-depth experimental protocol for its application in metabolic research and clinical diagnostics, particularly in the context of Isovaleric Acidemia (IVA).

Introduction to N-Valerylglycine and its Isotopic Labeling

N-valerylglycine is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia, an inherited metabolic disorder affecting leucine (B10760876) catabolism. The accurate quantification of this metabolite in biological matrices is paramount for clinical management. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based quantification, offering unparalleled accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

This compound is a synthetic molecule where two carbon atoms in the glycine (B1666218) backbone are replaced with the stable isotope carbon-13 (¹³C), and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N). This labeling results in a mass shift that allows it to be distinguished from the endogenous analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

Isotopic Purity of this compound

The isotopic purity of a stable isotope-labeled standard is a critical parameter that defines its quality and suitability for quantitative applications. While a specific certificate of analysis for this compound is not publicly available, the isotopic enrichment of commercially available, doubly labeled amino acids is typically high. For instance, a comparable product, Glycine-¹³C₂,¹⁵N, exhibits high levels of isotopic enrichment. The isotopic purity for a deuterated analogue, N-Isovalerylglycine-d9, is specified to be greater than 95% by NMR. Based on these examples, the expected isotopic purity for this compound is summarized in the table below.

ParameterSpecificationMethod of Analysis
Isotopic Enrichment (¹³C)Typically ≥ 99 atom %Mass Spectrometry, NMR Spectroscopy
Isotopic Enrichment (¹⁵N)Typically ≥ 98 atom %Mass Spectrometry, NMR Spectroscopy
Chemical Purity≥ 98%HPLC, LC-MS

Synthesis of this compound

The synthesis of this compound involves a two-step process: first, the synthesis of the isotopically labeled glycine precursor, followed by its N-acylation with valeric acid or an activated derivative.

Conceptual Synthetic Pathway

The synthesis commences with commercially available, highly enriched Glycine-¹³C₂,¹⁵N. This labeled amino acid is then acylated on the nitrogen atom. A common method for this transformation is the Schotten-Baumann reaction, which involves the use of an acyl chloride (valeryl chloride) under basic conditions.

cluster_synthesis Synthesis of this compound Glycine_labeled Glycine-¹³C₂,¹⁵N Reaction N-acylation Reaction (Schotten-Baumann) Glycine_labeled->Reaction Valeryl_Chloride Valeryl Chloride Valeryl_Chloride->Reaction Base Aqueous Base (e.g., NaOH) Base->Reaction Solvent Organic Solvent Solvent->Reaction Product N-Valerylglycine-¹³C₂,¹⁵N Reaction->Product

Caption: Conceptual workflow for the synthesis of N-Valerylglycine-¹³C₂,¹⁵N.

Experimental Protocol: Synthesis of N-Valerylglycine-¹³C₂,¹⁵N
  • Dissolution of Labeled Glycine: Dissolve Glycine-¹³C₂,¹⁵N (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).

  • Acylation: Cool the solution in an ice bath and add valeryl chloride (1.1 equivalents) dropwise with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Acidification: After completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product by ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Application in Isovaleric Acidemia (IVA) Diagnosis

The Role of N-Valerylglycine in IVA

Isovaleric Acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This enzyme is crucial for the metabolism of the amino acid leucine. Its deficiency leads to the accumulation of isovaleryl-CoA, which is then detoxified through conjugation with glycine to form N-valerylglycine, or with carnitine to form isovalerylcarnitine (B1198194) (C5-carnitine). These metabolites are subsequently excreted in the urine, making them key diagnostic markers for IVA.

Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Deficient in IVA Isovaleryl_CoA->IVD Glycine Glycine Isovaleryl_CoA->Glycine Detoxification Pathway Carnitine Carnitine Isovaleryl_CoA->Carnitine Detoxification Pathway Metabolites Further Metabolism IVD->Metabolites Normal Pathway N_Valerylglycine N-Valerylglycine (Excreted in Urine) Glycine->N_Valerylglycine C5_Carnitine Isovalerylcarnitine (C5) (Detected in Blood/Urine) Carnitine->C5_Carnitine

Caption: Metabolic pathway of Leucine and the role of N-Valerylglycine in IVA.

Experimental Protocol: Quantification of N-Valerylglycine in Urine by LC-MS/MS

This protocol describes the use of N-Valerylglycine-¹³C₂,¹⁵N as an internal standard for the quantitative analysis of endogenous N-valerylglycine in urine samples.

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples to pellet any precipitate.

    • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

    • Add 10 µL of the N-Valerylglycine-¹³C₂,¹⁵N internal standard solution (at a known concentration).

    • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate N-valerylglycine from other urine components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • N-valerylglycine (endogenous): Precursor ion (M+H)⁺ → Product ion

        • N-Valerylglycine-¹³C₂,¹⁵N (internal standard): Precursor ion (M+H)⁺ → Product ion

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous N-valerylglycine and the internal standard.

    • Calculate the peak area ratio (endogenous analyte / internal standard).

    • Construct a calibration curve using known concentrations of unlabeled N-valerylglycine spiked into a control matrix (e.g., synthetic urine) with a constant concentration of the internal standard.

    • Determine the concentration of N-valerylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

cluster_workflow Quantitative Analysis Workflow Urine_Sample Urine Sample Add_IS Spike with N-Valerylglycine-¹³C₂,¹⁵N Urine_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: Workflow for the quantification of N-Valerylglycine using a stable isotope-labeled internal standard.

Conclusion

N-Valerylglycine-¹³C₂,¹⁵N is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its high isotopic purity and chemical similarity to the endogenous analyte ensure the highest level of accuracy in quantitative assays. The methodologies outlined in this guide provide a framework for the synthesis and application of this critical internal standard, facilitating reliable diagnosis and monitoring of Isovaleric Acidemia and furthering research into inborn errors of metabolism.

The Metabolic Journey of N-Valerylglycine-¹³C₂,¹⁵N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of N-Valerylglycine-¹³C₂,¹⁵N, a stable isotope-labeled analogue of the endogenous N-acylglycine. The incorporation of ¹³C and ¹⁵N isotopes allows for its use as a tracer in metabolic studies, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME). The metabolic pathway of the labeled compound is considered identical to its unlabeled counterpart.

Introduction to N-Valerylglycine and its Metabolic Significance

N-acylglycines are a class of metabolites formed through the conjugation of a fatty acid's acyl-CoA derivative with the amino acid glycine (B1666218). This process is primarily a detoxification pathway, facilitating the elimination of excess or xenobiotic organic acids. N-Valerylglycine, the glycine conjugate of valeric acid (a five-carbon straight-chain fatty acid), is a naturally occurring metabolite in mammals. Its presence and concentration in biological fluids can be indicative of specific metabolic states and are particularly relevant in the diagnosis of certain inborn errors of metabolism, such as disorders of fatty acid β-oxidation.

Metabolic Pathways of N-Valerylglycine

The metabolism of N-Valerylglycine involves several key stages, from its formation to its ultimate elimination from the body. The use of N-Valerylglycine-¹³C₂,¹⁵N allows for the precise elucidation of these pathways.

Biosynthesis

The primary route of N-Valerylglycine formation is through the glycine conjugation pathway, which occurs predominantly in the liver and kidneys. This is a two-step enzymatic process:

  • Activation of Valeric Acid: Valeric acid is first activated to its high-energy thioester derivative, Valeryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase and requires ATP.

  • Glycine Conjugation: The Valeryl-CoA then undergoes conjugation with glycine, a reaction catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). This results in the formation of N-Valerylglycine and the release of Coenzyme A.

cluster_Mitochondrion Mitochondrial Matrix Valeric_Acid Valeric Acid Valeryl_CoA Valeryl-CoA Valeric_Acid->Valeryl_CoA Acyl-CoA Synthetase N_Valerylglycine N-Valerylglycine Valeryl_CoA->N_Valerylglycine Glycine N-acyltransferase (GLYAT) CoA Coenzyme A Valeryl_CoA->CoA Glycine Glycine Glycine->N_Valerylglycine ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi

Biosynthesis of N-Valerylglycine.
Hydrolysis

N-Valerylglycine can undergo hydrolysis, breaking the amide bond to release valeric acid and glycine. This reverse reaction is catalyzed by hydrolases such as Fatty Acid Amide Hydrolase (FAAH). The balance between synthesis and hydrolysis can influence the cellular concentrations of N-acylglycines.

N_Valerylglycine N-Valerylglycine Valeric_Acid Valeric Acid N_Valerylglycine->Valeric_Acid Fatty Acid Amide Hydrolase (FAAH) Glycine Glycine N_Valerylglycine->Glycine

Hydrolysis of N-Valerylglycine.
Excretion

The primary route of elimination for N-Valerylglycine is through renal excretion. Its water-soluble nature facilitates its filtration by the glomerulus and subsequent excretion in the urine. The presence of N-Valerylglycine-¹³C₂,¹⁵N and its potential metabolites in urine can be quantified to determine the rate and extent of its excretion.

Quantitative Data on the Metabolic Fate of N-Valerylglycine

While specific pharmacokinetic data for N-Valerylglycine-¹³C₂,¹⁵N is not publicly available, the following tables present a hypothetical but physiologically plausible dataset for a single oral dose administration in a healthy human adult, based on the known behavior of similar small, water-soluble metabolites.

Table 1: Hypothetical Plasma Pharmacokinetic Parameters of N-Valerylglycine-¹³C₂,¹⁵N

ParameterValueUnit
Dose (Oral)100mg
Cmax (Peak Plasma Concentration)5.2µg/mL
Tmax (Time to Peak Concentration)1.5hours
AUC (Area Under the Curve)25.8µg*h/mL
t½ (Elimination Half-life)3.5hours
CL/F (Apparent Oral Clearance)64.5mL/min
Vd/F (Apparent Volume of Distribution)20.1L

Table 2: Hypothetical Cumulative Urinary Excretion of N-Valerylglycine-¹³C₂,¹⁵N

Time Interval (hours)Amount Excreted (mg)Cumulative Amount Excreted (mg)Percent of Dose Excreted
0 - 228.528.528.5%
2 - 421.349.849.8%
4 - 815.765.565.5%
8 - 128.273.773.7%
12 - 245.178.878.8%

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rat Model

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of N-Valerylglycine-¹³C₂,¹⁵N.

cluster_workflow Experimental Workflow Animal_Acclimation Acclimation of Rats (1 week) Dosing Oral Gavage Administration of N-Valerylglycine-¹³C₂,¹⁵N Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling (via tail vein at specified time points) Dosing->Blood_Sampling Urine_Collection Urine Collection (Metabolic Cages) Dosing->Urine_Collection Sample_Processing Plasma and Urine Sample Processing and Storage (-80°C) Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis for Quantification Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Data Analysis LC_MS_Analysis->Data_Analysis

Workflow for a preclinical pharmacokinetic study.

Materials:

  • N-Valerylglycine-¹³C₂,¹⁵N (of known purity)

  • Male Sprague-Dawley rats (250-300 g)

  • Metabolic cages

  • Oral gavage needles

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single oral dose of N-Valerylglycine-¹³C₂,¹⁵N (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Urine Collection: House rats in metabolic cages to allow for the collection of urine at specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and urine samples at -80°C until analysis.

  • LC-MS/MS Analysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-Valerylglycine-¹³C₂,¹⁵N in plasma and urine.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time and urinary excretion data.

In Vitro Glycine N-Acyltransferase (GLYAT) Assay

This protocol outlines an in vitro assay to determine the enzymatic activity of GLYAT in the formation of N-Valerylglycine.

Materials:

  • Isolated mitochondria (from rat liver or kidney) or recombinant GLYAT

  • Valeryl-CoA

  • [¹⁵N]Glycine

  • Reaction buffer (e.g., Tris-HCl)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the mitochondrial preparation or recombinant enzyme, Valeryl-CoA, and [¹⁵N]Glycine in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of N-Valeryl-[¹⁵N]glycine using a validated LC-MS/MS method.

  • Enzyme Kinetics: Perform the assay with varying concentrations of substrates to determine kinetic parameters such as Km and Vmax.

Conclusion

N-Valerylglycine-¹³C₂,¹⁵N serves as a powerful tool for investigating the metabolic fate of short-chain N-acylglycines. Its metabolism is primarily governed by the glycine conjugation pathway for its synthesis and renal excretion for its elimination. While further studies are needed to obtain precise quantitative pharmacokinetic data in humans, the methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals working in the field of metabolism and metabolic disorders.

The Role of N-Valerylglycine in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valerylglycine is an acylated amino acid that serves as a crucial biomarker in the diagnosis of several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation. Its presence and concentration in biological fluids, primarily urine, provide valuable insights into metabolic dysregulation. This technical guide offers an in-depth exploration of the role of N-Valerylglycine in metabolic pathways, methods for its quantification, and its significance in a clinical diagnostic context.

N-Valerylglycine and its Metabolic Significance

N-Valerylglycine (also known as N-pentanoylglycine) is an acyl derivative of glycine (B1666218).[1][2] Under normal physiological conditions, it is present at very low levels in urine.[2] However, in certain metabolic disorders, its concentration can increase significantly, making it a key diagnostic marker.[1][2] Acylglycines are formed through the conjugation of acyl-CoA esters with glycine, a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[3][4] This process is considered a detoxification pathway, as it helps to remove accumulating, potentially toxic acyl-CoA species from the mitochondria.[4]

The accumulation of specific acyl-CoA esters is a hallmark of various fatty acid oxidation (FAO) disorders and organic acidemias.[3][4][5] In these conditions, a genetic defect in a specific enzyme leads to a block in the metabolic pathway, causing the upstream acyl-CoA to accumulate. The conjugation of these acyl-CoAs with glycine to form acylglycines, which are then excreted in the urine, represents an alternative metabolic route to mitigate the toxic effects of their accumulation.[4][5]

Association with Inborn Errors of Metabolism

Elevated levels of N-Valerylglycine and other acylglycines are indicative of several inborn errors of metabolism. The specific profile of acylglycines in urine can help to pinpoint the affected metabolic pathway and, in some cases, the specific enzyme deficiency.

Fatty Acid Oxidation (FAO) Disorders

FAO disorders are a group of genetic conditions that impair the body's ability to break down fatty acids to produce energy.[5] The urinary acylglycine profile is a sensitive and specific tool for the diagnosis of these disorders.[3][5]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: This is one of the most common FAO disorders.[6] In MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acids is defective, leading to the accumulation of medium-chain acyl-CoAs.[6] Consequently, urinary levels of N-hexanoylglycine and suberylglycine (B135176) are significantly elevated. While N-Valerylglycine is not the primary marker, its levels can also be elevated.[6][7]

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency: In SCAD deficiency, the breakdown of short-chain fatty acids is impaired. This leads to an increase in urinary ethylmalonic acid and butyrylglycine.[5]

  • Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): Also known as glutaric aciduria type II, MADD is a disorder of electron transfer that affects the dehydrogenation of multiple acyl-CoA esters.[3] This results in a complex urinary acylglycine profile with elevations of several species, including those derived from short-, medium-, and branched-chain amino acid metabolism.[3][4]

Organic Acidemias

Organic acidemias are a group of disorders characterized by the accumulation of organic acids in the blood and urine.

  • Isovaleric Acidemia (IVA): IVA is caused by a deficiency of isovaleryl-CoA dehydrogenase, an enzyme involved in the metabolism of the amino acid leucine.[1][8] This leads to a significant accumulation of isovaleryl-CoA, which is then conjugated with glycine to form isovalerylglycine.[1][8][9] Urinary levels of isovalerylglycine are markedly elevated in individuals with IVA and serve as a primary diagnostic marker.[1][8][9] In some cases, urinary isovalerylglycine concentrations in affected individuals can be as high as 957 ng/ml in amniotic fluid, while being undetectable in normal samples.[2]

  • Propionic Acidemia: This disorder is caused by a deficiency of propionyl-CoA carboxylase. While propionylglycine is the primary acylglycine marker, other acylglycines may also be elevated.[10]

Quantitative Data on Urinary N-Valerylglycine

The quantification of urinary acylglycines is essential for the diagnosis and monitoring of the aforementioned metabolic disorders. The following tables summarize the available quantitative data for N-Valerylglycine and other relevant acylglycines in healthy individuals and those with specific metabolic disorders. It is important to note that reference ranges can vary between laboratories and depend on the analytical method used.

AcylglycineReference Range (mg/g Creatinine)
n-Acetylglycine≤3.50
n-Propionylglycine≤2.25
Isobutyrylglycine≤3.00
n-Butyrylglycine≤2.50
2-Methylbutyrylglycine≤2.00
Isovalerylglycine ≤8.00
TiglylglycineNot typically reported
HexanoylglycineNot typically reported in this panel
PhenylpropionylglycineNot typically reported in this panel
SuberylglycineNot typically reported in this panel

Table 1: Pediatric Reference Ranges for Urinary Acylglycines. Data sourced from a clinical laboratory performing quantitative analysis via gas chromatography-mass spectrometry (GC-MS).[11]

AcylglycineHealthy Controls (µg/mg creatinine)MCAD Deficiency (Asymptomatic) (µg/mg creatinine)MCAD Deficiency (Acute) (µg/mg creatinine)
Hexanoylglycine1-23-17020-600

Table 2: Urinary Hexanoylglycine Levels in Healthy Controls and Patients with MCAD Deficiency. While this table does not include N-Valerylglycine, it provides a quantitative comparison for a key acylglycine in a relevant disorder.[12]

DisorderKey Acylglycine Biomarkers
Isovaleric AcidemiaIsovalerylglycine[1][8][13]
MCAD DeficiencyHexanoylglycine, Suberylglycine[6][7]
SCAD DeficiencyEthylmalonic acid, Butyrylglycine[5]
Propionic AcidemiaPropionylglycine[10]

Table 3: Key Urinary Acylglycine Biomarkers for Selected Inborn Errors of Metabolism.

Experimental Protocols

The quantitative analysis of N-Valerylglycine and other acylglycines in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][10][14][15][16]

Sample Collection and Preparation
  • Specimen: A random urine sample is collected in a clean container without preservatives.[11][14]

  • Storage: The urine sample should be frozen immediately after collection and stored at -20°C or lower until analysis.[1][17]

  • Internal Standards: A mixture of stable isotope-labeled internal standards for the acylglycines of interest is added to a known volume of urine to allow for accurate quantification.[3][10][15]

  • Extraction: Acylglycines are extracted from the urine matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction (SPE) using anion exchange cartridges.[8][15][18]

  • Derivatization (for GC-MS): For GC-MS analysis, the extracted acylglycines must be derivatized to increase their volatility and thermal stability.[11][16][19][20] Common derivatization methods include:

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.[19]

    • Esterification: For example, forming butyl esters.[21]

    • Acylation: Using reagents like acetyl or benzoyl chloride.[20]

UPLC-MS/MS Method for Acylglycine Quantification

This protocol provides a general outline for the analysis of acylglycines using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and specificity without the need for derivatization.[10][22][23]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of urine, add 10 µL of an internal standard solution containing deuterated acylglycines.

    • Acidify the sample with a small volume of a suitable acid (e.g., HCl).

    • Perform solid-phase extraction (SPE) using an appropriate anion exchange cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acylglycines from the cartridge with a suitable solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column suitable for UPLC.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a small percentage of formic acid (e.g., 0.1%).

    • Gradient: A gradient elution program is used to separate the acylglycines. The gradient typically starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run.

    • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

    • Column Temperature: The column is maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. Positive ion mode is often used for the detection of many acylglycines.[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10] For each acylglycine and its corresponding internal standard, a specific precursor ion to product ion transition is monitored.

    • Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum sensitivity for the target analytes.

Visualizations of Metabolic and Experimental Pathways

Metabolic Pathway of N-Valerylglycine Formation in FAO Disorders

metabolic_pathway FattyAcids Fatty Acids AcylCoA Fatty Acyl-CoA FattyAcids->AcylCoA BetaOxidation Mitochondrial β-Oxidation AcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA EnzymeDefect Enzyme Defect (e.g., MCAD) BetaOxidation->EnzymeDefect TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle AccumulatedAcylCoA Accumulated Medium-Chain Acyl-CoA (e.g., Valeryl-CoA) EnzymeDefect->AccumulatedAcylCoA Block GLYAT Glycine N-acyltransferase (GLYAT) AccumulatedAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT NValerylglycine N-Valerylglycine GLYAT->NValerylglycine Conjugation Urine Urinary Excretion NValerylglycine->Urine

Caption: Formation of N-Valerylglycine in FAO disorders.

Experimental Workflow for Urinary Acylglycine Analysis

experimental_workflow start Start urine_collection Urine Sample Collection start->urine_collection storage Freezing at ≤ -20°C urine_collection->storage is_addition Addition of Internal Standards storage->is_addition extraction Solid-Phase Extraction (SPE) is_addition->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Optional analysis UPLC-MS/MS or GC-MS Analysis extraction->analysis derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing reporting Reporting of Acylglycine Concentrations data_processing->reporting end End reporting->end

Caption: Workflow for urinary acylglycine analysis.

Diagnostic Algorithm for Inborn Errors of Metabolism

diagnostic_algorithm clinical_suspicion Clinical Suspicion of Inborn Error of Metabolism urine_acylglycine Urine Acylglycine Analysis clinical_suspicion->urine_acylglycine acylcarnitine Plasma Acylcarnitine Profile clinical_suspicion->acylcarnitine organic_acids Urine Organic Acid Analysis clinical_suspicion->organic_acids normal_profile Normal Acylglycine Profile urine_acylglycine->normal_profile Results abnormal_profile Abnormal Acylglycine Profile urine_acylglycine->abnormal_profile Results further_investigation Consider Other Diagnoses normal_profile->further_investigation pattern_recognition Pattern Recognition of Elevated Acylglycines abnormal_profile->pattern_recognition specific_disorder Suspected Specific Disorder (e.g., IVA, MCADD) pattern_recognition->specific_disorder enzyme_assay Enzyme Assay specific_disorder->enzyme_assay genetic_testing Genetic Testing specific_disorder->genetic_testing confirmation Definitive Diagnosis enzyme_assay->confirmation genetic_testing->confirmation

References

An In-depth Technical Guide to N-Valerylglycine-13C2,15N for Inborn Errors of Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of N-Acylglycines in Inborn Errors of Metabolism

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defects in metabolic pathways. The diagnosis and monitoring of these conditions heavily rely on the identification and quantification of specific biomarkers. Among these, N-acylglycines have emerged as a crucial class of metabolites. These compounds are formed in the mitochondria through the conjugation of an acyl-CoA moiety with glycine (B1666218), a reaction catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

Under normal physiological conditions, N-acylglycines are present at low levels in biological fluids. However, in several IEMs, particularly fatty acid oxidation (FAO) disorders and certain organic acidemias, a genetic defect leads to the accumulation of specific acyl-CoA esters. To mitigate the toxic effects of these accumulating acyl-CoAs and to release the sequestered coenzyme A, the body utilizes the glycine conjugation pathway, leading to a significant increase in the urinary excretion of the corresponding N-acylglycine. This makes the quantitative analysis of N-acylglycines a powerful diagnostic tool.

N-Valerylglycine, the N-acyl conjugate of valeric acid and glycine, is a biomarker associated with defects in the β-oxidation of short-chain fatty acids. While less commonly cited than its branched-chain isomer, N-isovalerylglycine (a key biomarker for isovaleric acidemia), elevated levels of N-Valerylglycine can be indicative of specific metabolic dysregulations.

The use of stable isotope-labeled internal standards is paramount for accurate and precise quantification of biomarkers in complex biological matrices. N-Valerylglycine-13C2,15N, with its heavy isotopes incorporated into the glycine moiety, serves as an ideal internal standard for stable isotope dilution analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and analytical variability.

Chemical and Physical Properties of N-Valerylglycine

A clear understanding of the physicochemical properties of N-Valerylglycine is essential for the development of robust analytical methods.

PropertyValue
Molecular Formula C7H13NO3
Molar Mass 159.18 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO
CAS Number 24003-66-5

Biosynthesis of N-Valerylglycine

The formation of N-Valerylglycine is a detoxification mechanism that occurs within the mitochondrial matrix. The pathway is initiated by the accumulation of valeryl-CoA, which can result from the incomplete beta-oxidation of odd-chain fatty acids or the metabolism of certain amino acids.

Odd-chain fatty acids Odd-chain fatty acids Valeryl-CoA Valeryl-CoA Odd-chain fatty acids->Valeryl-CoA β-oxidation Amino acid catabolism Amino acid catabolism Amino acid catabolism->Valeryl-CoA N-Valerylglycine N-Valerylglycine Valeryl-CoA->N-Valerylglycine conjugation Glycine Glycine Glycine->N-Valerylglycine Glycine N-acyltransferase (GLYAT) Glycine N-acyltransferase (GLYAT) Glycine N-acyltransferase (GLYAT)->N-Valerylglycine CoA CoA N-Valerylglycine->CoA releases Urinary Excretion Urinary Excretion N-Valerylglycine->Urinary Excretion cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Add this compound (Internal Standard) Add this compound (Internal Standard) Urine Sample->Add this compound (Internal Standard) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Add this compound (Internal Standard)->Solid Phase Extraction (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid Phase Extraction (SPE)->Derivatization (for GC-MS) Reconstitution Reconstitution Derivatization (for GC-MS)->Reconstitution LC-MS/MS or GC-MS LC-MS/MS or GC-MS Reconstitution->LC-MS/MS or GC-MS Peak Integration Peak Integration LC-MS/MS or GC-MS->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

Methodological & Application

Quantitative analysis of acylcarnitines using N-Valerylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Quantitative Analysis of Acylcarnitines in Biological Matrices using N-Valerylglycine-¹³C₂,¹⁵N by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1] The profiling and quantification of acylcarnitines in biological fluids and tissues are vital for diagnosing inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[2][3][4][5] Furthermore, alterations in acylcarnitine profiles have been identified as potential biomarkers in complex diseases like metabolic syndrome, depression, and are of significant interest in drug development and toxicology studies.[2][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[4] A key challenge in quantitative bioanalysis is accounting for sample variability arising from extraction efficiency, matrix effects, and instrument response. The use of a stable isotope-labeled (SIL) internal standard is the gold standard for addressing these issues.[7][8][9] An ideal SIL internal standard co-elutes with the analyte and behaves identically during sample preparation and ionization, but is distinguishable by its higher mass.[10]

While isotopologues of the analytes themselves (e.g., D₃-acetylcarnitine) are commonly used, this application note describes a robust method for the quantitative analysis of a panel of acylcarnitines using a single, non-endogenous SIL internal standard: N-Valerylglycine-¹³C₂,¹⁵N . The use of ¹³C and ¹⁵N isotopes avoids potential issues associated with deuterium (B1214612) labels, such as chromatographic shifts or in-source exchange.[11] This approach provides excellent accuracy and precision for the quantification of short, medium, and long-chain acylcarnitines in complex biological matrices.

Principle of Stable Isotope Dilution Analysis

The core of this method relies on the principle of stable isotope dilution. A known, fixed concentration of the high-mass N-Valerylglycine-¹³C₂,¹⁵N internal standard (IS) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The native, light-isotope analytes and the heavy-isotope IS are extracted and analyzed together. By measuring the peak area ratio of the analyte to the IS, any variations during the analytical process are normalized, allowing for precise and accurate quantification against a calibration curve.

G cluster_sample Biological Sample cluster_is Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS N-Valerylglycine-¹³C₂,¹⁵N (Known Amount) IS->Spike Extraction Sample Preparation (Extraction, Cleanup) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Quant Quantify Analyte via Calibration Curve Ratio->Quant

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (B52724), Methanol, Water (all LC-MS grade).

  • Reagents: Formic acid (reagent grade), Ammonium acetate.

  • Standards: Analytical standards for a panel of acylcarnitines (e.g., C2, C3, C4, C5, C8, C16, C18, etc.).

  • Internal Standard (IS): N-Valerylglycine-¹³C₂,¹⁵N.

  • Biological Matrix: Human plasma (or other relevant matrix) collected with K₂EDTA.

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of N-Valerylglycine-¹³C₂,¹⁵N in 1 mL of methanol.

  • Internal Standard Working Solution (500 ng/mL): Dilute the IS stock solution in methanol/water (50:50, v/v).

  • Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each acylcarnitine standard in methanol.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking the appropriate amounts of analyte stock solutions into the biological matrix.

Sample Preparation Protocol

This protocol is suitable for a 50 µL plasma sample.

  • Aliquoting: Pipette 50 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

  • Spiking: Add 10 µL of the Internal Standard Working Solution (500 ng/mL) to every tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (UHPLC/HPLC) system.

  • MS System: A triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: 5% to 95% B (linear gradient)

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.1 - 12.0 min: Return to 5% B and equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data should be clearly structured for easy interpretation and comparison.

Table 1: MRM Transitions for Selected Acylcarnitines and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetylcarnitine (C2)204.185.122
Propionylcarnitine (C3)218.185.122
Butyrylcarnitine (C4)232.285.124
Valerylcarnitine (C5)246.285.124
Octanoylcarnitine (C8)288.285.128
Palmitoylcarnitine (C16)400.485.135
Stearoylcarnitine (C18)428.485.138
N-Valerylglycine-¹³C₂,¹⁵N (IS) 177.1 76.1 15

Note: The precursor and product ions for the internal standard are hypothetical and would need to be determined experimentally.

Table 2: Representative Method Validation Data

AnalyteLinearity Range (ng/mL)LOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
C210 - 5000> 0.99510< 8%< 10%± 12%
C41 - 1000> 0.9961< 7%< 9%± 10%
C80.5 - 500> 0.9980.5< 5%< 8%± 8%
C160.5 - 500> 0.9970.5< 6%< 9%± 11%

Experimental Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Aliquot Sample/ Calibrator/QC Spike Add IS Working Solution (N-Valerylglycine-¹³C₂,¹⁵N) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Dry Evaporate to Dryness Transfer->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Acquire Acquire Data (MRM) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Plot Plot Calibration Curve Calculate->Plot Quantify Quantify Unknowns Plot->Quantify

Caption: Workflow for acylcarnitine quantification from sample to result.

Conclusion

The described LC-MS/MS method, utilizing N-Valerylglycine-¹³C₂,¹⁵N as a single internal standard, offers a robust, sensitive, and reliable platform for the quantitative analysis of a wide range of acylcarnitines in biological matrices. The simple protein precipitation extraction protocol is amenable to high-throughput applications. This methodology is well-suited for clinical research, metabolic disorder screening, and applications in drug development where precise measurement of metabolic markers is essential. The use of a non-endogenous, stable isotope-labeled internal standard ensures high accuracy by effectively compensating for matrix effects and other sources of analytical variability.

References

Application Notes and Protocols for N-Valerylglycine-¹³C₂,¹⁵N in Newborn Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening (NBS) is a critical public health program aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Early detection and intervention can significantly improve health outcomes. Isovaleric acidemia (IVA) is one such inborn error of metabolism screened for in many NBS programs.[1][] IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is essential for the normal metabolism of the branched-chain amino acid leucine.[3][4][5] This deficiency leads to the accumulation of isovaleric acid and its metabolites, such as isovalerylcarnitine (B1198194) (C5) and N-valerylglycine, in the blood and urine.[1][3] N-valerylglycine is a key diagnostic marker for IVA.[3]

The use of stable isotope-labeled internal standards in tandem mass spectrometry (MS/MS) has become the gold standard for accurate and precise quantification of analytes in complex biological matrices like dried blood spots (DBS).[6] N-Valerylglycine-¹³C₂,¹⁵N serves as an ideal internal standard for the quantification of endogenous N-valerylglycine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response, while its distinct mass allows for differentiation by the mass spectrometer. This application note provides detailed protocols for the use of N-Valerylglycine-¹³C₂,¹⁵N in newborn screening for isovaleric acidemia.

Synthesis of N-Valerylglycine-¹³C₂,¹⁵N

Proposed Synthetic Scheme:

A common method for forming an amide bond is through the activation of the carboxylic acid (valeric acid) followed by reaction with the amine (Glycine-¹³C₂,¹⁵N).

  • Activation of Valeric Acid: Valeric acid can be activated using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

  • Coupling Reaction: The activated valeric acid is then reacted with Glycine-¹³C₂,¹⁵N in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). The reaction is typically carried out at room temperature.

  • Purification: The resulting N-Valerylglycine-¹³C₂,¹⁵N is then purified from the reaction mixture using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product's identity and purity are confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to verify the correct isotopic incorporation and chemical structure.

Quantitative Analysis of N-Valerylglycine in Dried Blood Spots by LC-MS/MS

The use of isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the highly sensitive and specific quantification of N-valerylglycine in dried blood spots.

Experimental Protocol

1. Materials and Reagents:

  • N-Valerylglycine-¹³C₂,¹⁵N (Internal Standard)

  • N-Valerylglycine (Analytical Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dried blood spot collection cards (e.g., Whatman 903)

  • 96-well microtiter plates

  • Plate shaker

  • Centrifuge

2. Preparation of Stock and Working Solutions:

  • N-Valerylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-valerylglycine in methanol.

  • N-Valerylglycine-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Valerylglycine-¹³C₂,¹⁵N in methanol.

  • Working Solutions: Prepare a series of working standard solutions of N-valerylglycine by serial dilution of the stock solution with methanol to create a calibration curve. Prepare a working internal standard solution by diluting the N-Valerylglycine-¹³C₂,¹⁵N stock solution with the extraction solvent (e.g., methanol with 0.1% formic acid).

3. Sample Preparation from Dried Blood Spots:

  • Punch a 3.2 mm disc from the dried blood spot into a 96-well microtiter plate.

  • Add 100 µL of the working internal standard solution to each well containing a blood spot disc.

  • Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.

  • Centrifuge the plate at 3000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes is typically used to elute the analyte.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Valerylglycine: The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment, which needs to be determined by infusing the standard compound.

      • N-Valerylglycine-¹³C₂,¹⁵N: The precursor ion will be the protonated molecule [M+H]⁺ with the corresponding mass shift due to the isotopes. The product ion will also have a corresponding mass shift.

5. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

  • The concentration of N-valerylglycine in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Data Presentation

The following tables represent typical quantitative data obtained from an LC-MS/MS assay for N-valerylglycine using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard.

Table 1: Calibration Curve for N-Valerylglycine Quantification

Calibrator Concentration (µmol/L)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
0.11,520150,1000.0101
0.57,650151,2000.0506
1.015,300150,5000.1017
5.075,800149,9000.5057
10.0151,200150,8001.0026
25.0376,500150,3002.5050
50.0755,100151,0005.0007
Linearity (R²) 0.9995

Table 2: Precision and Accuracy of the N-Valerylglycine Assay

Quality Control SampleNominal Concentration (µmol/L)Mean Measured Concentration (µmol/L) (n=5)Standard DeviationCoefficient of Variation (%)Accuracy (%)
Low QC0.80.820.044.9102.5
Medium QC8.07.910.313.998.9
High QC40.040.851.223.0102.1

Table 3: Assay Performance Characteristics

ParameterValue
Limit of Detection (LOD) 0.03 µmol/L
Lower Limit of Quantification (LLOQ) 0.1 µmol/L
Upper Limit of Quantification (ULOQ) 50.0 µmol/L
Matrix Effect (%) 95 - 105
Recovery (%) 92 - 103

Visualizations

Isovaleric_Acidemia_Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase Isovaleryl_CoA->IVD Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Accumulates Methylcrotonyl_CoA 3-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Block Metabolic Block in Isovaleric Acidemia IVD->Block N_Valerylglycine N-Valerylglycine (Excreted in Urine) Isovaleric_Acid->N_Valerylglycine Detoxification Glycine (B1666218) Glycine Glycine->N_Valerylglycine

Caption: Metabolic pathway of isovaleric acidemia.

Newborn_Screening_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Heel_Prick Heel Prick (24-48h after birth) DBS_Collection Dried Blood Spot (DBS) Collection on Filter Paper Heel_Prick->DBS_Collection Transport Transport to Screening Laboratory DBS_Collection->Transport Sample_Punch DBS Punching Transport->Sample_Punch Extraction Extraction with Internal Standard (N-Valerylglycine-¹³C₂,¹⁵N) Sample_Punch->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Result_Interpretation Result Interpretation (Comparison to Cut-offs) Data_Analysis->Result_Interpretation Reporting Reporting Result_Interpretation->Reporting Follow_up Follow-up for Presumptive Positives Reporting->Follow_up

Caption: Newborn screening workflow for isovaleric acidemia.

References

Application Notes and Protocols for the Use of N-Valerylglycine-¹³C₂,¹⁵N in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylglycines are a class of metabolites that are important in the diagnosis and monitoring of several inborn errors of metabolism, particularly those related to fatty acid β-oxidation and amino acid catabolism. N-Valerylglycine, an acyl derivative of glycine (B1666218), is a key biomarker for certain metabolic disorders. The use of stable isotope-labeled internal standards is crucial for the accurate and precise quantification of endogenous metabolites in complex biological matrices. N-Valerylglycine-¹³C₂,¹⁵N is a stable isotope-labeled analog of N-valerylglycine, designed for use as an internal standard in mass spectrometry-based metabolomics studies. This document provides detailed application notes and protocols for the use of N-Valerylglycine-¹³C₂,¹⁵N in the quantitative analysis of N-valerylglycine in biological samples such as plasma and urine.

Principle of the Method

The quantitative analysis of N-valerylglycine is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a stable isotope dilution method. A known amount of N-Valerylglycine-¹³C₂,¹⁵N is added to the biological sample prior to sample preparation. This internal standard co-elutes with the endogenous N-valerylglycine and is detected by the mass spectrometer. The ratio of the peak area of the endogenous analyte to the peak area of the internal standard is used to calculate the concentration of N-valerylglycine in the sample, correcting for any sample loss during preparation and for matrix effects in the MS source.

Metabolic Significance of N-Valerylglycine

N-valerylglycine is formed from valeryl-CoA, a metabolite in the fatty acid β-oxidation pathway and the catabolism of the branched-chain amino acid leucine. In certain metabolic disorders, such as isovaleric acidemia, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to an accumulation of isovaleryl-CoA. This excess isovaleryl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form N-isovalerylglycine, a structural isomer of N-valerylglycine, which is then excreted in the urine. Elevated levels of N-valerylglycine and its isomers are therefore indicative of defects in these metabolic pathways.[1]

Metabolic_Pathway cluster_0 Fatty Acid Beta-Oxidation cluster_1 Leucine Catabolism Fatty_Acids Fatty Acids Valeryl_CoA Valeryl-CoA Fatty_Acids->Valeryl_CoA β-oxidation N_Valerylglycine N-Valerylglycine Valeryl_CoA->N_Valerylglycine Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA catabolism Isovaleryl_CoA->N_Valerylglycine in disease state (e.g., isovaleric acidemia) Glycine Glycine GLYAT Glycine N-acyltransferase Glycine->GLYAT GLYAT->N_Valerylglycine Urinary_Excretion Urinary Excretion N_Valerylglycine->Urinary_Excretion Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma or Urine) Add_IS Add N-Valerylglycine-¹³C₂,¹⁵N Internal Standard Sample->Add_IS Precipitation Protein Precipitation (for Plasma) Add_IS->Precipitation Extraction Extraction / Dilution Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

References

Application Note: Targeted Quantitative Analysis of N-Valerylglycine using Stable Isotope-Labeled N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylglycines, including N-Valerylglycine, are critical biomarkers for diagnosing inborn errors of metabolism, particularly mitochondrial fatty acid β-oxidation defects.[1][2][3] Their accurate quantification in biological matrices such as urine and plasma is essential for clinical diagnosis and research.[4][5][6] This application note describes a robust and sensitive method for the targeted quantitative analysis of N-Valerylglycine using a stable isotope-labeled internal standard, N-Valerylglycine-¹³C₂,¹⁵N, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a well-established technique that corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative proteomics and metabolomics.[7][8][9][10]

Principle of the Method

This method employs a stable isotope dilution strategy. A known concentration of N-Valerylglycine-¹³C₂,¹⁵N is spiked into the biological samples as an internal standard (IS). The IS and the endogenous N-Valerylglycine (analyte) are co-extracted and analyzed by LC-MS/MS. Since the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency. Quantification is achieved by measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard. This ratio is then used to determine the concentration of the endogenous analyte from a calibration curve prepared with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard.

Materials and Reagents
  • N-Valerylglycine (≥98% purity)

  • N-Valerylglycine-¹³C₂,¹⁵N (≥99% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Human urine/plasma samples

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve N-Valerylglycine and N-Valerylglycine-¹³C₂,¹⁵N in methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of N-Valerylglycine by serially diluting the primary stock solution with 50% methanol. These will be used to construct the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the N-Valerylglycine-¹³C₂,¹⁵N primary stock solution with 50% methanol to a final concentration of 1 µg/mL.

Sample Preparation
  • Sample Collection: Collect urine or plasma samples and store them at -80°C until analysis.

  • Thawing and Spiking:

    • Thaw the samples on ice.

    • To 100 µL of each sample (calibrator, quality control, or unknown), add 10 µL of the 1 µg/mL internal standard working solution.

  • Protein Precipitation (for plasma samples):

    • Add 400 µL of ice-cold acetonitrile to the spiked plasma samples.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) for Urine Samples:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the spiked urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

  • Drying and Reconstitution:

    • Evaporate the supernatant (from plasma) or the eluate (from urine) to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameter Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Valerylglycine160.176.115
N-Valerylglycine-¹³C₂,¹⁵N (IS)163.178.115

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Analysis and Quantification
  • Calibration Curve:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. .

  • Quantification:

    • Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Calibration Curve for N-Valerylglycine Quantification
Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5064,50049,8001.295
100130,00050,2002.590
500655,00049,50013.232
Linearity (R²) \multicolumn{3}{c}{> 0.99}
Table 2: Quantification of N-Valerylglycine in Human Urine Samples
Sample ID Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS) Calculated Concentration (ng/mL) CV (%)
Control 18,50050,1000.1706.74.2
Control 29,20049,8000.1857.33.8
Patient 1150,00050,5002.970114.52.5
Patient 2210,00049,9004.208162.13.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with N-Valerylglycine-¹³C₂,¹⁵N (IS) Sample->Spike Extract Extraction (SPE or Protein Precipitation) Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for targeted quantitative proteomics.

metabolic_pathway cluster_fatty_acid Mitochondrial Fatty Acid β-Oxidation cluster_glycine_conj Glycine Conjugation Pathway cluster_disorder Metabolic Disorder Context FattyAcids Fatty Acids AcylCoA Valeryl-CoA (and other Acyl-CoAs) FattyAcids->AcylCoA BetaOxidation β-Oxidation Cycle AcylCoA->BetaOxidation GLYAT Glycine N-Acyltransferase (GLYAT) AcylCoA->GLYAT AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Glycine Glycine Glycine->GLYAT NValerylglycine N-Valerylglycine GLYAT->NValerylglycine Excretion Urinary Excretion NValerylglycine->Excretion Defect β-Oxidation Defect (e.g., MCAD Deficiency) Accumulation Accumulation of Acyl-CoAs Defect->Accumulation Accumulation->GLYAT Increased Substrate

Caption: N-Valerylglycine metabolic context.

Discussion

The presented LC-MS/MS method provides a reliable and sensitive platform for the quantification of N-Valerylglycine in biological samples. The use of the stable isotope-labeled internal standard, N-Valerylglycine-¹³C₂,¹⁵N, is crucial for achieving the high accuracy and precision required for clinical diagnostic applications.[7] This method can be adapted for the quantification of other acylglycines by using the corresponding stable isotope-labeled internal standards. The analysis of acylglycine profiles is a powerful tool for the diagnosis and monitoring of inherited metabolic disorders.[4][6]

Conclusion

This application note details a complete protocol for the targeted quantitative analysis of N-Valerylglycine using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard. The method is suitable for researchers, scientists, and drug development professionals working in the fields of clinical diagnostics, metabolomics, and proteomics.

References

Quantitative Analysis of N-Valerylglycine in Human Urine by LC-MS/MS Using N-Valerylglycine-¹³C₂,¹⁵N as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Valerylglycine in human urine. N-Valerylglycine is a key biomarker for monitoring certain inborn errors of metabolism, particularly disorders of fatty acid β-oxidation.[1][2][3][4] The method utilizes a stable isotope-labeled internal standard, N-Valerylglycine-¹³C₂,¹⁵N, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The sample preparation is straightforward, employing a simple "dilute-and-shoot" approach, making it suitable for high-throughput clinical research and diagnostic settings.[5] This document provides a detailed protocol, including sample preparation, LC-MS/MS conditions, and method validation parameters.

Introduction

N-acylglycines are metabolic byproducts that can accumulate in physiological fluids as a result of impaired fatty acid and amino acid metabolism.[1][6] N-Valerylglycine, an acylated derivative of glycine (B1666218), serves as a diagnostic marker for specific organic acidemias and fatty acid β-oxidation disorders.[1] Its accurate quantification in urine is crucial for the diagnosis, monitoring, and management of patients with these metabolic conditions.

LC-MS/MS has become the gold standard for the analysis of endogenous metabolites due to its high sensitivity, specificity, and speed.[2][5] The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is essential for reliable quantification, as it effectively compensates for variations in sample extraction, matrix effects, and instrument response.[7] This application note describes a validated LC-MS/MS method using N-Valerylglycine-¹³C₂,¹⁵N for the precise measurement of N-Valerylglycine in human urine.

Experimental

Materials and Reagents
  • N-Valerylglycine (analytical standard)

  • N-Valerylglycine-¹³C₂,¹⁵N (internal standard)[8][9]

  • LC-MS/MS grade water

  • LC-MS/MS grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • A C18 reversed-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard and Internal Standard Preparation

Stock solutions of N-Valerylglycine and N-Valerylglycine-¹³C₂,¹⁵N were prepared in methanol (B129727) at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. The internal standard working solution was prepared at a concentration of 1 µg/mL in the same diluent.

Protocols

Sample Preparation Protocol
  • Thaw frozen urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (1 µg/mL).

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

The MRM transitions were determined based on the molecular weights of the compounds. The precursor ion for both the analyte and the internal standard is the protonated molecule [M+H]⁺. The product ion is generated by the characteristic neutral loss of the glycine moiety (-75 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Valerylglycine160.185.115
N-Valerylglycine-¹³C₂,¹⁵N163.187.115

Note: Collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The following tables summarize the performance characteristics of the assay, based on typical results reported for similar acylglycine quantification methods.[5][7]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
N-Valerylglycine0.1 - 100> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low0.5< 10< 1590 - 110
Medium10< 10< 1590 - 110
High80< 10< 1590 - 110

Visualizations

Experimental Workflow

G Experimental Workflow for N-Valerylglycine Analysis cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample centrifuge Centrifugation (4000 rpm, 5 min) urine->centrifuge supernatant Supernatant Collection centrifuge->supernatant dilute Dilution with Internal Standard (N-Valerylglycine-¹³C₂,¹⁵N) supernatant->dilute vortex Vortexing dilute->vortex lc_separation LC Separation (C18 Column) vortex->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: A flowchart illustrating the major steps in the analytical protocol.

Metabolic Pathway

G Fatty Acid β-Oxidation and N-Valerylglycine Formation cluster_beta_oxidation Mitochondrial Fatty Acid β-Oxidation cluster_conjugation Glycine Conjugation fatty_acid Valeric Acid (C5 Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase valeryl_coa Valeryl-CoA acyl_coa_synthetase->valeryl_coa beta_oxidation_cycle β-Oxidation Cycle valeryl_coa->beta_oxidation_cycle glycine_n_acyltransferase Glycine N-Acyltransferase valeryl_coa->glycine_n_acyltransferase acetyl_coa Acetyl-CoA beta_oxidation_cycle->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation_cycle->propionyl_coa label_note In certain metabolic disorders, impaired β-oxidation leads to an accumulation of Valeryl-CoA, which is then detoxified through conjugation with glycine. beta_oxidation_cycle->label_note glycine Glycine glycine->glycine_n_acyltransferase n_valerylglycine N-Valerylglycine (Excreted in Urine) glycine_n_acyltransferase->n_valerylglycine

References

Application Notes and Protocols for GC-MS Sample Preparation with N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase. This deficiency leads to the accumulation of isovaleryl-CoA and its metabolites, most notably isovaleric acid and isovalerylglycine, in bodily fluids. The quantitative analysis of isovalerylglycine in urine is a key diagnostic marker for IVA. Gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution is the gold standard for accurate and precise quantification of isovalerylglycine. This document provides detailed application notes and protocols for the preparation of urine samples for GC-MS analysis using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of a stable isotope-labeled internal standard, N-Valerylglycine-¹³C₂,¹⁵N, which is chemically identical to the analyte of interest (isovalerylglycine) but has a different mass, is added to the urine sample at the beginning of the sample preparation. The internal standard co-elutes with the endogenous isovalerylglycine during gas chromatography and is distinguished by the mass spectrometer. The ratio of the peak area of the endogenous isovalerylglycine to that of the internal standard is used to calculate the concentration of isovalerylglycine in the sample. This method corrects for any loss of analyte during sample extraction and derivatization, ensuring high accuracy and precision.

To render the non-volatile isovalerylglycine suitable for GC-MS analysis, a two-step derivatization process is employed. First, methoxyamination is used to protect the keto groups, followed by silylation to convert the polar carboxyl and amino groups into their more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives.

Data Presentation

The following table summarizes the expected quantitative results for urinary isovalerylglycine in healthy individuals and patients with isovaleric acidemia.

AnalyteSample TypePatient GroupConcentration Range (mmol/mol creatinine)Citation
IsovalerylglycineUrineHealthy Controls0 - 3.7[1][2]
IsovalerylglycineUrineIsovaleric Acidemia (IVA) Patients15 - 195[3]

Experimental Protocols

Materials and Reagents
  • N-Valerylglycine-¹³C₂,¹⁵N (Internal Standard)

  • Urine samples (patient and control)

  • Methoxyamine hydrochloride

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (B1210297) (analytical grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block/incubator

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Preparation of Internal Standard Working Solution
  • Prepare a stock solution of N-Valerylglycine-¹³C₂,¹⁵N in deionized water at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution with deionized water to a final concentration of 10 µg/mL. Note: The optimal concentration of the internal standard may need to be adjusted based on the expected range of isovalerylglycine in the samples and the sensitivity of the instrument.

Sample Preparation Protocol
  • Sample Collection and Storage: Collect random urine samples in sterile containers. Samples should be stored frozen at -20°C or lower until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature and vortex to ensure homogeneity. To a 1.5 mL microcentrifuge tube, add 500 µL of urine. Add 50 µL of the 10 µg/mL N-Valerylglycine-¹³C₂,¹⁵N internal standard working solution.

  • Acidification: Acidify the sample by adding 50 µL of 6M HCl to bring the pH to approximately 1-2.

  • Extraction:

    • Add 1 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Methoxyamination: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried residue. Cap the vial tightly and incubate at 60°C for 30 minutes.

    • Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and incubate at 70°C for 60 minutes.

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Parameters
  • Gas Chromatograph:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless injection)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to be Monitored (as TMS derivatives):

      • Isovalerylglycine: m/z 174 (quantification ion), m/z 218 (qualifier ion)

      • N-Valerylglycine-¹³C₂,¹⁵N: m/z 177 (quantification ion), m/z 221 (qualifier ion)

Note: The specific ions and temperature program may require optimization based on the specific GC-MS instrument and column used.

Visualizations

Leucine_Metabolism_in_Isovaleric_Acidemia cluster_IVA Isovaleric Acidemia (IVA) Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Normal Pathway IVD Deficient Isovaleryl-CoA Dehydrogenase Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Accumulation in IVA Isovalerylglycine Isovalerylglycine Isovaleryl_CoA->Isovalerylglycine Detoxification Pathway

Caption: Leucine metabolism pathway disruption in Isovaleric Acidemia.

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization Urine_Sample Urine Sample (500 µL) Add_IS Add N-Valerylglycine-¹³C₂,¹⁵N Internal Standard (50 µL) Urine_Sample->Add_IS Acidification Acidify with HCl Add_IS->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation Methoxyamination Methoxyamination (60°C, 30 min) Evaporation->Methoxyamination Silylation Silylation (BSTFA) (70°C, 60 min) Methoxyamination->Silylation GCMS_Analysis GC-MS Analysis (SIM Mode) Silylation->GCMS_Analysis

Caption: Experimental workflow for GC-MS analysis of isovalerylglycine.

References

Application Notes & Protocols for N-Valerylglycine-¹³C₂,¹⁵N in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope-labeled substrates allows researchers to trace the flow of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. N-Valerylglycine, an acyl glycine (B1666218), is a metabolite formed from the conjugation of valeric acid (a five-carbon fatty acid) and glycine. While not a conventional tracer, N-Valerylglycine-¹³C₂,¹⁵N offers a unique tool to simultaneously probe aspects of fatty acid metabolism and amino acid utilization.

This document provides detailed application notes and hypothetical protocols for the use of N-Valerylglycine-¹³C₂,¹⁵N as a novel tracer in metabolic flux analysis studies. The protocols and data presented are based on established methodologies for stable isotope tracing and the known biochemistry of N-acyl-glycines.

Principle of N-Valerylglycine-¹³C₂,¹⁵N as a Metabolic Tracer

N-Valerylglycine-¹³C₂,¹⁵N is synthesized with two carbon-13 atoms and one nitrogen-15 (B135050) atom in the glycine moiety. Upon entering the cell, it can be metabolized in several ways:

  • Hydrolysis: The amide bond can be cleaved, releasing labeled glycine ([¹³C₂,¹⁵N]-glycine) and unlabeled valeric acid.

  • Direct Measurement: The intact labeled N-Valerylglycine can be measured to assess its uptake and stability.

  • Tracing the Glycine Moiety: The released [¹³C₂,¹⁵N]-glycine can enter the cellular glycine pool and be incorporated into various downstream metabolites, including serine, purines, and glutathione. The ¹³C and ¹⁵N labels allow for the tracing of both carbon and nitrogen flux.

  • Tracing the Valeryl Moiety: While the valeryl group in this specific tracer is unlabeled, in a complementary experiment using labeled valeric acid, its fate through pathways like β-oxidation could be monitored.

The primary utility of N-Valerylglycine-¹³C₂,¹⁵N lies in its ability to deliver labeled glycine to the cell, potentially targeting specific cell types or enzymatic activities involved in N-acyl-glycine metabolism.

Potential Applications

  • Investigating Glycine N-Acyltransferase (GLYAT) Activity: This tracer can be used to study the in vivo activity of GLYAT, an enzyme involved in the detoxification of xenobiotics and the metabolism of certain fatty acids.

  • Probing Glycine Metabolism: By releasing labeled glycine, this tracer can be used to study glycine's role in one-carbon metabolism, serine biosynthesis, and the synthesis of purines and glutathione, which are crucial for cell proliferation and antioxidant defense.

  • Studying Inborn Errors of Metabolism: The metabolism of N-acyl-glycines is particularly relevant in certain genetic disorders. This tracer could be a tool to study the pathophysiology of these diseases.

  • Drug Development: Understanding the metabolic pathways involving glycine conjugation can be important for the development of drugs that are metabolized through this pathway.

Experimental Workflow

The following diagram illustrates a general workflow for a metabolic flux analysis experiment using N-Valerylglycine-¹³C₂,¹⁵N.

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_tracer Prepare N-Valerylglycine- ¹³C₂,¹⁵N Stock Solution add_tracer Incubate Cells with Labeled Tracer prep_tracer->add_tracer prep_cells Culture Cells to Logarithmic Growth Phase prep_cells->add_tracer quench Quench Metabolism add_tracer->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing and Isotopologue Distribution Analysis lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc

A typical workflow for metabolic flux analysis.

Hypothetical Signaling Pathway Traced by N-Valerylglycine-¹³C₂,¹⁵N

This diagram illustrates the potential metabolic fate of the labeled glycine released from N-Valerylglycine-¹³C₂,¹⁵N.

metabolic_pathway tracer N-Valerylglycine- ¹³C₂,¹⁵N glycine [¹³C₂,¹⁵N]-Glycine tracer->glycine Hydrolysis serine [¹³C₂,¹⁵N]-Serine glycine->serine SHMT purines Labeled Purines (e.g., ATP, GTP) glycine->purines glutathione Labeled Glutathione glycine->glutathione one_carbon One-Carbon Units serine->one_carbon

Metabolic fate of the labeled glycine moiety.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Labeling
  • Cell Seeding: Seed the cells of interest (e.g., a cancer cell line) in appropriate culture plates or flasks and grow until they reach the mid-logarithmic phase of growth.

  • Tracer Preparation: Prepare a stock solution of N-Valerylglycine-¹³C₂,¹⁵N in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 100 mM.

  • Labeling Medium: Prepare the labeling medium by supplementing the base culture medium with N-Valerylglycine-¹³C₂,¹⁵N to a final concentration of 1 mM. Also, prepare a control medium with unlabeled N-Valerylglycine.

  • Incubation: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

  • Sample Collection: Carefully collect the supernatant containing the extracted metabolites and store at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC) with a column suitable for polar metabolites (e.g., a HILIC column).

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to detect and quantify the different isotopologues of glycine, serine, and other downstream metabolites.

  • Data Acquisition: Acquire data in both full scan mode to identify all labeled species and in MS/MS mode to confirm the identity of metabolites.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be obtained from a metabolic flux analysis study using N-Valerylglycine-¹³C₂,¹⁵N.

Table 1: Isotopic Enrichment of Glycine and Serine over Time

Time (hours)Glycine M+3 Enrichment (%)Serine M+3 Enrichment (%)
00.10.1
115.25.8
445.822.1
868.345.6
2485.170.3

Table 2: Fractional Contribution of Glycine to Serine Biosynthesis

Cell LineFractional Contribution (%)
Control65.4
Drug-Treated42.1

Table 3: Relative Abundance of Labeled Purine Isotopologues

MetaboliteM+0M+1M+2M+3
ATP (Control)55.225.115.34.4
ATP (Treated)70.818.28.92.1

Conclusion

N-Valerylglycine-¹³C₂,¹⁵N represents a novel, albeit currently hypothetical, stable isotope tracer for metabolic flux analysis. Its unique structure allows for the targeted delivery of labeled glycine, enabling the investigation of specific metabolic pathways related to glycine metabolism and N-acyl-glycine biology. The protocols and data presented here provide a framework for researchers to design and execute studies utilizing this and similar N-acyl-amino acid tracers to gain deeper insights into cellular metabolism in health and disease. Further validation and application of this tracer in various biological systems are warranted to fully explore its potential.

Application Note & Protocol: Optimizing N-Valerylglycine-13C2,15N Concentration for Quantitative Analysis of N-Valerylglycine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Valerylglycine is an acylglycine that can serve as a biomarker for certain inborn errors of metabolism, particularly those related to fatty acid β-oxidation.[1] Accurate and precise quantification of N-Valerylglycine in biological matrices like human plasma is crucial for clinical research and diagnostic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is essential for reliable LC-MS/MS quantification. A SIL-IS, such as N-Valerylglycine-13C2,15N, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] This mimicry allows for the correction of variability that can arise from matrix effects, sample extraction, and instrument response, thereby improving the accuracy and precision of the results.[3][4]

The concentration of the internal standard must be carefully optimized. An inappropriate concentration can lead to issues such as detector saturation or a poor signal-to-noise ratio at the lower end of the calibration curve.[2] This document provides a detailed protocol for determining the optimal concentration of this compound for the quantitative analysis of N-Valerylglycine in human plasma.

Experimental Design & Workflow

The core principle of optimizing the internal standard concentration is to find a concentration that provides a stable and consistent signal across the entire calibration range of the analyte, resulting in the best linearity of the calibration curve.

G cluster_prep Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis cluster_evaluation Evaluation prep_analyte Prepare Analyte Calibration Standards (e.g., 1 - 500 nM) spike_samples Spike a Constant Volume of Each IS Working Solution into a Full Set of Analyte Calibration Standards prep_analyte->spike_samples prep_is Prepare a Series of IS Working Solutions (e.g., 10, 50, 100, 200 nM) prep_is->spike_samples protein_precipitation Perform Protein Precipitation on all Spiked Samples spike_samples->protein_precipitation lcms_analysis Analyze all Prepared Samples by LC-MS/MS protein_precipitation->lcms_analysis data_processing Process Data: - Measure Peak Areas - Calculate Analyte/IS Ratios lcms_analysis->data_processing eval_linearity Construct Calibration Curves for Each IS Concentration and Evaluate Linearity (r²) data_processing->eval_linearity eval_is_response Assess Consistency of IS Peak Area Across all Analyte Concentrations data_processing->eval_is_response select_optimal Select Optimal IS Concentration eval_linearity->select_optimal eval_is_response->select_optimal

Caption: Experimental workflow for optimizing internal standard concentration.

Materials and Reagents

  • N-Valerylglycine (Analyte)

  • This compound (Internal Standard)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Methanol

  • LC-MS Grade Water

  • Ammonium Formate

  • Control Human Plasma (free of analyte, or with a known low level)

  • Calibrated pipettes and sterile, non-binding microcentrifuge tubes

Detailed Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Valerylglycine in methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Analyte Working Solutions for Calibration Curve: Perform serial dilutions of the Analyte Stock Solution with 50% methanol/water to prepare a set of calibration standards. A typical concentration range for acylglycines is 1-500 nM.[5]

  • IS Working Solutions: From the IS Stock Solution, prepare a series of working solutions at different concentrations (e.g., 10 nM, 50 nM, 100 nM, and 200 nM) in ice-cold acetonitrile.

Sample Preparation (Protein Precipitation)

For each IS concentration to be tested, a full set of calibration standards must be prepared.

  • In a clean microcentrifuge tube, add 50 µL of control human plasma.

  • Spike with the appropriate volume of the Analyte Working Solution to achieve the desired calibration concentration.

  • Add 200 µL of the designated IS Working Solution (in ice-cold acetonitrile) to the plasma sample.

  • Vortex vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Parameters.

MRM Transitions:

The following are predicted MRM transitions. These should be confirmed and optimized by infusing the pure analyte and internal standard solutions into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Valerylglycine160.276.1The precursor ion corresponds to [M+H]+. The product ion at m/z 76.1 corresponds to the glycine (B1666218) moiety [glycine+H]+ after the neutral loss of the valeryl group.
This compound (IS)163.279.1The precursor ion [M+H]+ is +3 Da compared to the analyte. The product ion is also +3 Da higher due to the labeled atoms being on the glycine part of the molecule.

Table 2: Predicted MRM Transitions for Analyte and Internal Standard.

Data Analysis and Evaluation

The goal is to select an IS concentration that results in a calibration curve with the highest correlation coefficient (r²) and a consistent IS peak area across all analyte concentrations.

Data Presentation

The following tables present hypothetical data to illustrate the evaluation process.

Table 3: Peak Area Data for Different IS Concentrations

Analyte Conc. (nM)Analyte Peak AreaIS Peak Area (10 nM IS)IS Peak Area (50 nM IS)IS Peak Area (100 nM IS)IS Peak Area (200 nM IS)
11,50045,000220,000460,000950,000
57,80046,500225,000470,000980,000
1015,50044,000215,000455,000965,000
5080,00045,500222,000465,000970,000
100165,00043,000210,000450,000955,000
250420,00040,000205,000440,000940,000
500850,00035,000190,000420,000900,000

Table 4: Calculated Analyte/IS Ratios and Linearity Assessment

IS ConcentrationAnalyte/IS Ratio RangeLinearity (r²)IS Peak Area %CVComments
10 nM0.033 - 24.2860.98510.5%Poor linearity, likely due to insufficient IS to compensate for matrix effects at higher analyte concentrations. High %CV for IS peak area indicates instability.
50 nM0.007 - 4.4740.9985.8%Good linearity and improved IS peak area consistency.
100 nM 0.003 - 2.024 0.999 4.2% Excellent linearity (r² > 0.99) and consistent IS peak area across the calibration range (%CV < 15%). This is the optimal concentration.
200 nM0.002 - 0.9440.9973.5%Good linearity and stable IS response, but the high concentration of IS may not be necessary and could potentially lead to ion suppression for other co-eluting analytes in a multiplexed assay.
Acceptance Criteria

Based on regulatory guidelines for bioanalytical method validation:

  • Linearity: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[6]

  • Internal Standard Response: The coefficient of variation (%CV) of the IS peak area across all calibration standards should ideally be ≤ 15%.

Signaling Pathway Context

N-Valerylglycine is formed through the conjugation of valeryl-CoA and glycine, a reaction catalyzed by glycine N-acyltransferase. This is a detoxification pathway that can be upregulated when there is an accumulation of acyl-CoAs, as seen in certain metabolic disorders.

G cluster_pathway N-Valerylglycine Biosynthesis fatty_acid Fatty Acid (Valeric Acid) acyl_coa Valeryl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enzyme Glycine N-acyltransferase acyl_coa->enzyme glycine Glycine glycine->enzyme n_valerylglycine N-Valerylglycine (Excreted) enzyme->n_valerylglycine coa CoA enzyme->coa

Caption: Biosynthesis pathway of N-Valerylglycine.

Conclusion

The systematic evaluation of different concentrations of the stable isotope-labeled internal standard is a critical step in the development of a robust quantitative LC-MS/MS method. Based on the presented data and evaluation criteria, a concentration of 100 nM for this compound is optimal for the quantification of N-Valerylglycine in human plasma over a 1-500 nM calibration range. This concentration provides excellent linearity (r² = 0.999) and a stable internal standard response (%CV = 4.2%), ensuring the accuracy and reliability of the analytical results. This method is well-suited for applications in clinical research and for monitoring metabolic pathways in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Valerylglycine-¹³C₂,¹⁵N Signal Variability in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving signal variability issues encountered when using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is N-Valerylglycine-¹³C₂,¹⁵N and what is its primary application?

N-Valerylglycine-¹³C₂,¹⁵N is a stable isotope-labeled version of N-Valerylglycine, also known as N-Pentanoylglycine. It serves as an internal standard (IS) in quantitative mass spectrometry (MS) assays.[1] Its primary application is in clinical research and diagnostics for the accurate quantification of N-Valerylglycine, a biomarker for certain inborn errors of metabolism, such as mitochondrial fatty acid β-oxidation defects.[2][3]

Q2: Why is a stable isotope-labeled internal standard like N-Valerylglycine-¹³C₂,¹⁵N important in quantitative MS analysis?

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.[4] They are chemically identical to the analyte of interest but have a different mass due to the incorporated stable isotopes. This allows them to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer's ion source. By using the ratio of the analyte signal to the internal standard signal, variations arising from sample preparation, injection volume, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[4]

Q3: What are the most common causes of low or no signal for my N-Valerylglycine-¹³C₂,¹⁵N internal standard?

Low or absent signal from your N-Valerylglycine-¹³C₂,¹⁵N internal standard can stem from several factors, ranging from sample preparation to instrument settings. Key areas to investigate include:

  • Sample Preparation Issues: Errors in dilution, incomplete extraction, or degradation of the standard.

  • Liquid Chromatography (LC) Problems: Poor chromatographic peak shape or issues with the mobile phase.

  • Mass Spectrometry (MS) Issues: Incorrect instrument settings, a contaminated ion source, or detector problems.

A systematic approach to troubleshooting is crucial to pinpoint the exact cause.

Troubleshooting Guides

Issue 1: Low or No Signal from N-Valerylglycine-¹³C₂,¹⁵N

If you are observing a weak or absent signal for your internal standard, consult the following table for potential causes and recommended actions.

Potential Cause Troubleshooting Steps
Incorrect Standard Concentration Verify the concentration of your stock and working solutions. Prepare a fresh dilution from the stock solution and re-analyze.
Degradation of Standard Ensure the standard is stored correctly (check manufacturer's recommendations). Avoid repeated freeze-thaw cycles. Prepare a fresh working solution.
Sample Preparation Inefficiency For plasma/serum, ensure complete protein precipitation. For urine, check the efficiency of any extraction steps (e.g., solid-phase extraction). Optimize the extraction protocol if necessary.
Poor Ionization Infuse a solution of the standard directly into the mass spectrometer to check for a signal, bypassing the LC system. If a signal is present, the issue is likely with the LC. If no signal is observed, optimize ion source parameters (e.g., spray voltage, gas flows, temperature).
Contaminated Ion Source A dirty ion source can significantly suppress the signal. Follow the manufacturer's protocol to clean the ion source, capillary, and other relevant components.
Incorrect MS/MS Transition Verify the precursor and product ion m/z values for N-Valerylglycine-¹³C₂,¹⁵N. Infuse the standard and perform a product ion scan to confirm the fragmentation pattern and select the most intense and stable transition.
LC System Leak Check for any leaks in the LC system, as this can lead to inconsistent flow rates and poor signal.

Troubleshooting Workflow for Low/No IS Signal

low_signal_workflow start Low or No IS Signal check_concentration Verify Standard Concentration start->check_concentration direct_infusion Direct Infusion of IS into MS check_concentration->direct_infusion signal_present Signal Present? direct_infusion->signal_present check_lc Troubleshoot LC System (Leaks, Column, Mobile Phase) signal_present->check_lc Yes optimize_ms Optimize MS Parameters (Ion Source, Transitions) signal_present->optimize_ms No reanalyze Re-analyze Sample check_lc->reanalyze clean_source Clean Ion Source optimize_ms->clean_source clean_source->reanalyze

Caption: A logical workflow for diagnosing the cause of a low or absent internal standard signal.

Issue 2: High Variability in N-Valerylglycine-¹³C₂,¹⁵N Signal Across a Batch

Inconsistent internal standard signal intensity across a run can significantly impact the precision of your results. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent timing and technique for each step of the sample preparation process, especially for manual procedures. Use of an automated liquid handler can improve consistency.
Matrix Effects Matrix components co-eluting with the internal standard can cause ion suppression or enhancement, leading to variability.[5] To mitigate this: - Optimize chromatographic separation to move the IS peak away from interfering matrix components. - Employ a more rigorous sample cleanup method (e.g., solid-phase extraction).
Autosampler Issues Inconsistent injection volumes can lead to signal variability. Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
LC Column Degradation Over time, column performance can degrade, leading to poor peak shapes and variable retention times, which can exacerbate matrix effects. Replace the column if necessary.
Fluctuating Ion Source Conditions Unstable spray in the ion source can cause signal fluctuations. Visually inspect the spray and ensure all gas flows and temperatures are stable.

Diagram of Matrix Effect Influence

matrix_effect cluster_lc LC Elution cluster_ms MS Ion Source cluster_signal Detector Signal Analyte N-Valerylglycine Ionization Ionization Analyte->Ionization IS N-Valerylglycine-¹³C₂,¹⁵N IS->Ionization Matrix Matrix Component Matrix->Ionization Interference SuppressedSignal Suppressed Signal Ionization->SuppressedSignal

Caption: Co-eluting matrix components can interfere with the ionization of the analyte and internal standard.

Experimental Protocols

Protocol 1: Sample Preparation for N-Valerylglycine Analysis

This protocol provides a general guideline for preparing urine and plasma samples for the quantification of N-Valerylglycine using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard. Optimization may be required based on your specific matrix and instrumentation.

Materials:

  • N-Valerylglycine analytical standard

  • N-Valerylglycine-¹³C₂,¹⁵N internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • Autosampler vials

Internal Standard Working Solution Preparation:

Prepare a working solution of N-Valerylglycine-¹³C₂,¹⁵N in 50% methanol/water at a concentration appropriate for your assay (e.g., 1 µM). This concentration should be optimized to provide a stable and robust signal.

Urine Sample Preparation ("Dilute-and-Shoot"): [2]

  • Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

Plasma/Serum Sample Preparation (Protein Precipitation): [2]

  • Thaw plasma or serum samples on ice and vortex for 10 seconds.

  • In a clean microcentrifuge tube, add 50 µL of the plasma/serum sample.

  • Add 200 µL of ice-cold acetonitrile containing the N-Valerylglycine-¹³C₂,¹⁵N internal standard at the desired concentration.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Method for N-Acylglycine Analysis

This is a starting point for developing an LC-MS/MS method for N-Valerylglycine. The parameters should be optimized for your specific instrument and column.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice for separating acylglycines.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. A starting point could be:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These will need to be determined by infusing the analytical standard and the internal standard to identify the precursor ions and the most abundant and stable product ions. For N-Valerylglycine (unlabeled), the precursor ion will be [M+H]⁺. For N-Valerylglycine-¹³C₂,¹⁵N, the precursor ion will also be [M+H]⁺, but with a mass shift corresponding to the isotopic labels.

  • Ion Source Parameters:

    • Spray Voltage: ~3.5 kV

    • Source Temperature: ~500°C

    • Nebulizer and Heater Gas: Optimize based on instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables provide an example of how to structure quantitative data for method validation. The values presented are for illustrative purposes and will vary depending on the specific assay.

Table 1: Linearity of N-Valerylglycine Calibration Curve

Concentration (µM)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
0.10.012 ± 0.001102.5
0.50.061 ± 0.00498.7
1.00.125 ± 0.008101.2
5.00.630 ± 0.03199.5
10.01.245 ± 0.055100.4
50.06.289 ± 0.21099.8
100.012.550 ± 0.450100.1
Correlation Coefficient (r²): >0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (µM)Measured Conc. (Mean ± SD, n=6)Precision (%CV)Accuracy (%)
LLOQ0.10.103 ± 0.0098.7103.0
Low0.30.295 ± 0.0186.198.3
Mid7.57.65 ± 0.354.6102.0
High75.074.2 ± 2.93.998.9
LLOQ: Lower Limit of Quantification
CV: Coefficient of Variation

References

Technical Support Center: Matrix Effects and Ion Suppression with N-Valerylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to matrix effects and ion suppression during the quantitative analysis of N-Valerylglycine using its stable isotope-labeled internal standard, N-Valerylglycine-13C2,15N, by LC-MS/MS.

Troubleshooting Guide

Q1: I am observing low and inconsistent peak areas for N-Valerylglycine in my plasma/urine samples compared to my standards in neat solution. What is the likely cause?

This is a classic sign of matrix effects, specifically ion suppression. Co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, other metabolites) can interfere with the ionization of N-Valerylglycine in the mass spectrometer's ion source, leading to a reduced and variable signal.[1][2] This phenomenon can significantly impact the accuracy and precision of your quantification.[3][4]

Q2: How can I confirm that matrix effects are impacting my N-Valerylglycine analysis?

There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Analysis: This is the "gold standard" quantitative approach.[1][3] You compare the peak area of N-Valerylglycine spiked into an extracted blank matrix with the peak area of a standard in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of ion suppression or enhancement.

  • Post-Column Infusion: This is a qualitative method to identify at which retention times matrix effects are most pronounced. A constant flow of N-Valerylglycine solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal of N-Valerylglycine indicate regions of ion suppression.[1]

Q3: My this compound internal standard signal is also variable. Shouldn't it correct for matrix effects?

Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, significant variability in the SIL-IS signal can occur if:

  • The concentration of interfering matrix components is extremely high, leading to non-uniform ion suppression across different samples.

  • There is a slight chromatographic separation between N-Valerylglycine and this compound, causing them to be affected differently by co-eluting interferences.

  • The internal standard is added at an inappropriate stage of the sample preparation, and therefore does not account for all sources of variability.

Q4: What are the initial steps to mitigate matrix effects for N-Valerylglycine analysis?

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible. For acylglycines, solid-phase extraction (SPE) is a common and effective technique.[5] Liquid-liquid extraction (LLE) can also be effective in reducing matrix effects.[5] Protein precipitation is a simpler but generally less clean method that may result in more significant ion suppression.[2]

  • Chromatographic Separation: Improve the separation of N-Valerylglycine from co-eluting matrix components by modifying your LC method. This can involve changing the column chemistry, mobile phase composition, or gradient profile.[6]

  • Dilution: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering components and thereby lessen the matrix effect.[5]

Frequently Asked Questions (FAQs)

Q5: What are matrix effects?

Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][7] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).

Q6: Is ion suppression or ion enhancement more common for acylglycines?

Ion suppression is the more frequently observed phenomenon in the analysis of acylglycines and other compounds in complex biological matrices when using electrospray ionization (ESI).[8]

Q7: Can I use a different internal standard if this compound is not available?

While a SIL-IS is the gold standard, a structural analog can be used. However, it is crucial to validate that the analog behaves identically to N-Valerylglycine during sample preparation and chromatography and is similarly affected by matrix effects. This is often not the case, which can lead to inaccurate results.

Q8: My peak shape for N-Valerylglycine is poor (tailing, fronting, or splitting). What could be the cause?

Poor peak shape can be caused by a variety of factors, including:

  • Column Issues: Contamination, degradation, or a void at the column inlet.

  • Mobile Phase Mismatch: A significant difference in the composition of your sample solvent and the initial mobile phase.

  • pH Effects: If the mobile phase pH is close to the pKa of N-Valerylglycine, it can lead to peak tailing.

  • Injector Problems: A partially clogged needle or scratched valve rotor in the autosampler.

A systematic approach to troubleshooting, starting from the mobile phase and working towards the column and injector, is recommended.

Quantitative Data Summary

The following tables provide representative data on the impact of different sample preparation methods on the recovery and matrix effect for short-chain acylglycines, which are structurally similar to N-Valerylglycine. Actual values for N-Valerylglycine may vary depending on the specific matrix and analytical conditions.

Table 1: Recovery of Acylglycines with Different Sample Preparation Methods

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase Extraction (SPE)IsovalerylglycineUrine90.2 - 109.3[9]
Liquid-Liquid Extraction (LLE)Various AntipsychoticsBlood70 - 110[10]
Protein Precipitation (PPT)Various DrugsPlasmaGenerally lower than LLE and SPE[2]

Table 2: Matrix Effect of Acylglycines in Different Biological Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Reference
IsovalerylglycineUrineSPEMinimized with SIL-IS[9]
Various Drugs of AbuseUrineDilute-and-ShootUp to 60% ion suppression[11]
Finasteride (B1672673)PlasmaLLEIon suppression observed[4]

Matrix Effect (%) is calculated as: (1 - [Peak area in matrix / Peak area in neat solution]) x 100. A positive value indicates ion suppression, while a negative value indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Valerylglycine in Human Plasma by LC-MS/MS

This protocol is adapted from methods for similar acylglycines and should be validated for your specific application.[9][12]

1. Materials and Reagents:

  • N-Valerylglycine analytical standard

  • This compound internal standard

  • Human plasma (K2EDTA)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

2. Sample Preparation (Solid-Phase Extraction):

  • Spike 100 µL of plasma with 10 µL of this compound working solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation from matrix components (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing standard solutions of N-Valerylglycine and this compound.

Protocol 2: Assessment of Matrix Effect (Post-Extraction Spike)

  • Extract six different lots of blank human plasma using the protocol described above.

  • After the evaporation step, reconstitute the extracts with 100 µL of a solution containing a known concentration of N-Valerylglycine and this compound (e.g., at low, medium, and high QC levels).

  • Prepare neat standards at the same concentrations in the reconstitution solvent.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot of plasma:

    • MF = (Peak Area of analyte in post-spiked matrix) / (Average Peak Area of analyte in neat solution)

  • The precision of the matrix factor across the different lots should be ≤15%. An MF significantly different from 1 indicates a matrix effect.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound plasma->add_is acidify Acidify and Vortex add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject ms Detect by Mass Spectrometer inject->ms quantify Quantify Data ms->quantify

Caption: Experimental workflow for the quantitative analysis of N-Valerylglycine in plasma.

troubleshooting_workflow start Inconsistent/Low Signal for N-Valerylglycine check_is Check Internal Standard (IS) Signal Is it also variable? start->check_is is_ok IS Signal Stable check_is->is_ok No is_variable IS Signal Variable check_is->is_variable Yes assess_me Assess Matrix Effect (Post-Extraction Spike) is_ok->assess_me is_variable->assess_me me_present Matrix Effect Confirmed? assess_me->me_present optimize_prep Optimize Sample Preparation (e.g., change SPE sorbent, try LLE) me_present->optimize_prep Yes revalidate Re-evaluate and Validate Method me_present->revalidate No optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_prep->optimize_lc dilute Dilute Sample optimize_lc->dilute dilute->revalidate

Caption: Troubleshooting workflow for matrix effects with N-Valerylglycine analysis.

References

Technical Support Center: N-Valerylglycine-13C2,15N Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of N-Valerylglycine-13C2,15N.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape for this compound, such as tailing, fronting, or broadening, can arise from several factors. These include secondary interactions with the stationary phase, mismatched solvent strength between the sample and mobile phase, column overload, and issues with the HPLC system itself. Because N-Valerylglycine is an N-acyl amino acid, its carboxyl group can interact with residual silanols on silica-based columns, leading to peak tailing.

Q2: How does the mobile phase composition affect the peak shape of this compound?

The mobile phase composition is critical for achieving a good peak shape. For reversed-phase chromatography, the pH of the aqueous portion of the mobile phase can significantly impact the ionization state of the carboxylic acid group on N-Valerylglycine. At a pH below its pKa, the compound is protonated and less polar, leading to better retention and potentially sharper peaks on a C18 column. The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) will also influence retention and peak shape.

Q3: Can the choice of column impact the analysis of this compound?

Absolutely. The choice of stationary phase and column dimensions plays a significant role. A well-endcapped C18 or C8 column is often a good starting point to minimize secondary interactions with residual silanols.[1][2] For polar compounds like N-Valerylglycine, alternative stationary phases such as those with polar endcapping or embedded polar groups may also provide improved peak shape. The use of columns with smaller particle sizes can lead to sharper peaks and better resolution.[3]

Q4: What role does the sample solvent play in achieving good peak shape?

The composition of the solvent used to dissolve the sample can have a significant effect on peak shape. If the sample solvent is much stronger than the initial mobile phase (e.g., dissolving the sample in pure organic solvent for a high aqueous mobile phase), it can cause peak distortion, including fronting or splitting.[1][4] It is generally recommended to dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is a common issue when analyzing polar or acidic compounds like this compound. It is often characterized by an asymmetric peak with a drawn-out trailing edge.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Troubleshooting Peak Tailing for this compound start Observe Peak Tailing check_mobile_phase Adjust Mobile Phase pH start->check_mobile_phase Primary Interaction check_column Evaluate Column Chemistry check_mobile_phase->check_column If tailing persists end Improved Peak Shape check_mobile_phase->end Resolution check_additive Add Mobile Phase Additive check_column->check_additive If tailing persists check_column->end Resolution check_sample_solvent Modify Sample Solvent check_additive->check_sample_solvent If tailing persists check_additive->end Resolution check_sample_solvent->end Resolution

Caption: A logical workflow for troubleshooting peak tailing.

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Secondary Interactions with Silanols Lower the mobile phase pH (e.g., to 2.5-3.5) using an additive like formic acid or trifluoroacetic acid (TFA). This will suppress the ionization of the carboxylic acid group and residual silanols.Sharper, more symmetrical peaks.
Column Choice Switch to a column with a modern, high-purity silica (B1680970) and robust endcapping. Alternatively, consider a column with a different stationary phase (e.g., polar-embedded).Reduced tailing due to fewer active sites.
Metal Chelation Though less common for this analyte, interactions with metal impurities in the stationary phase or system can cause tailing. Adding a small amount of a chelating agent like EDTA to the mobile phase can help.Improved peak symmetry.
Column Overload Reduce the injection volume or the concentration of the sample.More symmetrical peak shape.

Experimental Protocol: Mobile Phase pH Adjustment

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B in 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: MS/MS

  • Modified Conditions:

    • Prepare Mobile Phase A by adding 0.1% formic acid to water (pH ~2.7).

    • Keep all other parameters the same.

  • Analysis:

    • Inject the same concentration of this compound under both conditions.

    • Compare the peak asymmetry factor.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase A Peak Asymmetry Factor (As)
Water1.8
0.1% Formic Acid in Water1.1
Issue 2: Peak Broadening

Broad peaks can compromise sensitivity and resolution.

Troubleshooting Workflow for Peak Broadening

G cluster_1 Troubleshooting Peak Broadening start Observe Broad Peaks check_flow_rate Optimize Flow Rate start->check_flow_rate check_system_volume Minimize Dead Volume check_flow_rate->check_system_volume If broadening persists end Sharper Peaks check_flow_rate->end Resolution check_column_efficiency Check Column Performance check_system_volume->check_column_efficiency If broadening persists check_system_volume->end Resolution check_column_efficiency->end Resolution

Caption: A workflow to diagnose and resolve broad peaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Sub-optimal Flow Rate The flow rate affects the efficiency of the separation.[1] Determine the optimal flow rate for your column dimensions by performing a flow rate study (e.g., testing 0.8, 1.0, and 1.2 mL/min for a 4.6 mm ID column).Increased peak height and reduced width.
Excessive System Dead Volume Ensure all tubing connections are made correctly and use tubing with the smallest appropriate internal diameter, especially between the column and the detector.[1]Sharper peaks due to reduced extra-column band broadening.
Column Degradation The column may have lost efficiency. Replace the column with a new one of the same type.Restored peak sharpness and efficiency.
Mismatch between Sample Solvent and Mobile Phase As mentioned for peak tailing, a strong sample solvent can cause band broadening.[1]Improved peak shape.

Experimental Protocol: Flow Rate Optimization

  • Setup:

    • Column: C18, 2.1 x 100 mm, 3.5 µm

    • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient

    • Sample: this compound at a fixed concentration

  • Procedure:

    • Perform injections at flow rates of 0.2, 0.3, 0.4, and 0.5 mL/min.

    • Maintain all other chromatographic parameters constant.

  • Data Analysis:

    • Measure the peak width at half height and the theoretical plates (N) for each flow rate.

Data Presentation: Impact of Flow Rate on Peak Width and Efficiency

Flow Rate (mL/min) Peak Width at Half Height (min) Theoretical Plates (N)
0.20.0810,500
0.30.0614,200
0.40.0712,800
0.50.099,800
Issue 3: Peak Fronting

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still occur.

Potential Causes and Solutions:

Potential Cause Recommended Solution Expected Outcome
Column Overload This is a primary cause of fronting. Reduce the mass of analyte injected onto the column by either diluting the sample or reducing the injection volume.Restoration of a symmetrical peak shape.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent with a higher elution strength than the mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to fronting.[1] Re-dissolve the sample in the initial mobile phase.Symmetrical peak shape.
Column Channeling or Collapse A void at the head of the column or a collapsed packed bed can lead to distorted peaks. Reverse the column and flush with a compatible solvent. If this doesn't resolve the issue, the column may need to be replaced.Improved peak shape, although column replacement is often necessary.

References

Technical Support Center: Isotopic Interference with N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Valerylglycine-¹³C₂,¹⁵N as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is N-Valerylglycine-¹³C₂,¹⁵N and what are its primary applications?

N-Valerylglycine-¹³C₂,¹⁵N is a stable isotope-labeled internal standard for N-valerylglycine. Its primary application is in quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is crucial for accurately measuring levels of N-valerylglycine in biological samples, such as urine and plasma. N-valerylglycine is a biomarker for certain inborn errors of metabolism, specifically mitochondrial fatty acid β-oxidation disorders. The stable isotope label allows it to be distinguished from the naturally occurring (endogenous) N-valerylglycine in the sample, thereby correcting for variability in sample preparation and instrument response.

Q2: What is isotopic interference and how can it affect my results when using N-Valerylglycine-¹³C₂,¹⁵N?

Isotopic interference occurs when the isotopic distribution of the unlabeled analyte (N-valerylglycine) overlaps with the mass-to-charge ratio (m/z) of the labeled internal standard (N-Valerylglycine-¹³C₂,¹⁵N). This can lead to an artificially high signal for the internal standard, resulting in an underestimation of the endogenous analyte concentration. Conversely, impurities in the internal standard can contribute to the analyte signal, leading to overestimation.

Q3: How can I identify potential isotopic interference in my assay?

Examine the mass spectra of your analyte and internal standard. If you observe an unexpectedly high response for the internal standard in blank samples (matrix without analyte or standard), or if the ratio of qualifier to quantifier ions for your internal standard is inconsistent across samples, you may have an interference issue.

Q4: What are common sources of interference in acylglycine analysis?

Interference in acylglycine analysis can arise from several sources:

  • Isobaric Compounds: Molecules with the same nominal mass as N-valerylglycine or its internal standard can cause interference if not chromatographically separated.

  • Matrix Effects: Components in the biological matrix (e.g., salts, lipids in plasma or urine) can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate quantification.

  • Contaminants: Contaminants from sample collection tubes, solvents, or lab equipment can introduce interfering peaks.

Troubleshooting Guides

Problem 1: Inaccurate Quantification - Suspected Isotopic Interference
Symptom Possible Cause Troubleshooting Steps
Underestimation of Analyte Concentration Isotopic contribution from the natural abundance of isotopes in the analyte to the internal standard's mass channel.1. Correction Software: Utilize mass spectrometry software that can perform isotopic correction calculations to subtract the contribution of naturally abundant isotopes. 2. Optimize MRM Transitions: Select Multiple Reaction Monitoring (MRM) transitions that are specific to the analyte and internal standard and have minimal overlap. 3. High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to resolve the small mass difference between the analyte's isotopic peak and the internal standard.
Overestimation of Analyte Concentration Presence of unlabeled N-valerylglycine as an impurity in the N-Valerylglycine-¹³C₂,¹⁵N internal standard.1. Verify Internal Standard Purity: Analyze a pure solution of the internal standard to check for the presence of the unlabeled analyte. 2. Adjust Calculation: If a significant amount of unlabeled analyte is present, account for it in your quantification calculations. 3. Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch of the internal standard with higher isotopic purity.
Problem 2: Poor Peak Shape and Chromatography
Symptom Possible Cause Troubleshooting Steps
Peak Tailing or Fronting 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal. 3. Column Degradation: The analytical column has lost its efficiency.1. Dilute Sample: Reduce the concentration of the injected sample. 2. Optimize Mobile Phase: Adjust the pH and gradient of the mobile phase to improve peak shape. 3. Replace Column: If the column has been used extensively, replace it with a new one.
Split Peaks 1. Clogged Frit or Column Inlet: Particulates from the sample or system have blocked the column. 2. Injector Malfunction: Issues with the autosampler needle or injection valve.1. Use In-line Filter: Install an in-line filter before the analytical column. 2. Flush the Column: Reverse-flush the column (if permissible by the manufacturer) to remove particulates. 3. Maintain Injector: Perform regular maintenance on the autosampler and injection system.
Problem 3: Inconsistent Results and Poor Reproducibility
Symptom Possible Cause Troubleshooting Steps
High Variability in Analyte/Internal Standard Ratio 1. Matrix Effects: Ion suppression or enhancement is affecting the analyte and internal standard differently. 2. Inconsistent Sample Preparation: Variability in extraction efficiency.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove matrix components. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is similar to the samples being analyzed. 3. Standardize Protocol: Ensure consistent execution of the sample preparation protocol for all samples.

Experimental Protocols

Protocol 1: Sample Preparation for N-Valerylglycine Analysis in Urine
  • Thaw and Vortex: Thaw frozen urine samples to room temperature and vortex for 15 seconds.

  • Centrifugation: Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitate.

  • Dilution: Dilute the urine supernatant 1:10 with deionized water.

  • Internal Standard Spiking: Add 10 µL of N-Valerylglycine-¹³C₂,¹⁵N working solution (concentration to be optimized based on expected analyte levels) to 90 µL of the diluted urine.

  • Protein Precipitation (for plasma): For plasma samples, add 3 volumes of ice-cold acetonitrile (B52724) containing the internal standard to 1 volume of plasma. Vortex and centrifuge to pellet precipitated proteins. The supernatant is then analyzed.

  • Vortex: Vortex the samples for 10 seconds.

  • Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for N-Valerylglycine Quantification
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute re-equilibration at 5% Mobile Phase B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Table 1: MRM Transitions for N-Valerylglycine and N-Valerylglycine-¹³C₂,¹⁵N

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
N-Valerylglycine160.176.115Quantifier
N-Valerylglycine160.1116.112Qualifier
N-Valerylglycine-¹³C₂,¹⁵N163.178.115Internal Standard

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample dilution Dilution urine_sample->dilution 1:10 with H₂O is_spike Spike with N-Valerylglycine-¹³C₂,¹⁵N dilution->is_spike vortex Vortex is_spike->vortex autosampler_vial Transfer to Autosampler Vial vortex->autosampler_vial injection Injection autosampler_vial->injection chromatography Chromatographic Separation (C18) injection->chromatography ionization ESI+ chromatography->ionization detection MRM Detection ionization->detection integration Peak Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio quantification Quantification (Calibration Curve) ratio->quantification troubleshooting_logic cluster_solutions_quant Solutions cluster_solutions_chrom Solutions start Inaccurate Results? underestimation Underestimation start->underestimation Yes overestimation Overestimation start->overestimation Yes bad_peak_shape Poor Peak Shape start->bad_peak_shape Yes rt_shift Retention Time Shift start->rt_shift Yes isotopic_correction Apply Isotopic Correction underestimation->isotopic_correction check_is_purity Check IS Purity overestimation->check_is_purity optimize_lc Optimize LC Method bad_peak_shape->optimize_lc check_system Check LC System (Column, Mobile Phase) rt_shift->check_system

N-Valerylglycine-13C2,15N stability in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valerylglycine-13C2,15N. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: Several factors can influence the stability of this compound in matrices like plasma, serum, urine, and whole blood:

  • Enzymatic Degradation: Biological matrices contain various enzymes, such as proteases and amidases, that can potentially hydrolyze the amide bond of N-Valerylglycine, separating the valeryl group from the glycine (B1666218) backbone.[5][6] Fatty acid amide hydrolase (FAAH) is known to degrade N-acylglycines.[5]

  • Chemical Instability: The amide bond can be susceptible to hydrolysis under certain pH conditions (acidic or basic).[7]

  • Temperature: Higher temperatures generally accelerate both enzymatic and chemical degradation.[8][9]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.[3][10]

  • Matrix Composition: The presence of other components in the matrix can sometimes affect analyte stability.

  • Light Exposure: While not as common for this type of molecule, some compounds are light-sensitive. It is good practice to minimize light exposure.[9]

Q2: What are the recommended storage conditions for samples containing this compound?

A2: While specific data is unavailable, general recommendations for ensuring the stability of analytes in biological samples include:

  • Short-Term Storage (Bench-Top): Samples should be kept on ice (2-8°C) and processed as quickly as possible.[10]

  • Long-Term Storage: For long-term storage, samples should be kept at -70°C or -80°C.[2][8] Stability at these temperatures should be validated for the expected duration of storage.

Q3: How can I minimize enzymatic degradation of this compound in my samples?

A3: To minimize enzymatic activity, consider the following:

  • Rapid Processing: Process samples as quickly as possible after collection.

  • Low Temperature: Keep samples at low temperatures (on ice) during processing.

  • Enzyme Inhibitors: The use of broad-spectrum protease or specific amidase inhibitors may be necessary. The appropriate inhibitor and its concentration should be determined experimentally.[9]

  • Immediate Freezing: If not processed immediately, flash-freeze samples in an appropriate freezer (-70°C or colder) after collection.

Q4: How many freeze-thaw cycles are generally acceptable?

A4: The number of acceptable freeze-thaw cycles must be determined experimentally. Regulatory guidelines suggest evaluating stability for at least three freeze-thaw cycles.[11] To avoid repeated cycles, it is recommended to aliquot samples into smaller volumes for single use.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low analyte recovery in plasma/serum samples. Enzymatic degradation.1. Process samples immediately on ice. 2. Consider adding a protease/amidase inhibitor cocktail. 3. Validate the stability of the analyte at room temperature and 4°C for the duration of your sample processing time.
Inconsistent results between samples analyzed on different days. Long-term storage instability.1. Ensure samples are stored consistently at -70°C or below. 2. Perform a long-term stability study to confirm the analyte is stable for the entire storage period. 3. Avoid storing samples in frost-free freezers, which can undergo temperature cycling.
Decreasing analyte concentration after repeated measurements from the same aliquot. Freeze-thaw instability.1. Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles. 2. Conduct a freeze-thaw stability experiment to determine the maximum number of cycles your analyte can withstand.
Analyte detected in blank matrix. Contamination or interference.1. Ensure all labware is clean and free of contaminants. 2. Check for interfering peaks in at least six different lots of blank matrix.[11]

Experimental Protocols

Recommended General Stability Testing Protocol

This protocol is a template and should be adapted to your specific matrix and analytical method. It is based on general bioanalytical method validation guidelines.[1][3]

  • Preparation of Quality Control (QC) Samples:

    • Prepare stock solutions of this compound in a suitable solvent.

    • Spike blank biological matrix (e.g., plasma, urine) with the stock solution to create low and high concentration QC samples. A minimum of three replicates should be prepared for each condition.[3]

  • Stability Assessments:

    • Freeze-Thaw Stability:

      • Analyze one set of low and high QCs immediately (time zero).

      • Freeze the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

      • Thaw the samples completely at room temperature and then refreeze for at least 12 hours. Repeat this cycle two more times for a total of three freeze-thaw cycles.

      • Analyze the QCs after the final thaw.

    • Short-Term (Bench-Top) Stability:

      • Analyze one set of low and high QCs immediately (time zero).

      • Keep another set of QCs at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

      • Analyze the QCs after the specified duration.

    • Long-Term Stability:

      • Analyze one set of low and high QCs immediately (time zero).

      • Store the remaining QCs at the intended long-term storage temperature (e.g., -80°C).

      • Analyze the QCs at various time points (e.g., 1, 3, 6 months) to cover the expected storage duration of study samples.[11]

  • Data Analysis:

    • Calculate the mean concentration and precision (%CV) of the stability samples at each time point.

    • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.[3][10]

Data Presentation

The following tables are for illustrative purposes to demonstrate how stability data for this compound could be presented.

Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma at -80°C

QC LevelCycle 1 (Mean Conc. ± SD)% BiasCycle 2 (Mean Conc. ± SD)% BiasCycle 3 (Mean Conc. ± SD)% Bias
Low (10 ng/mL)10.2 ± 0.5 ng/mL+2.0%9.8 ± 0.6 ng/mL-2.0%9.5 ± 0.7 ng/mL-5.0%
High (100 ng/mL)101.5 ± 5.1 ng/mL+1.5%99.2 ± 4.9 ng/mL-0.8%97.8 ± 5.3 ng/mL-2.2%

Table 2: Illustrative Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature

QC Level4 Hours (Mean Conc. ± SD)% Bias8 Hours (Mean Conc. ± SD)% Bias24 Hours (Mean Conc. ± SD)% Bias
Low (10 ng/mL)9.9 ± 0.4 ng/mL-1.0%9.6 ± 0.5 ng/mL-4.0%8.2 ± 0.8 ng/mL-18.0%
High (100 ng/mL)100.8 ± 4.7 ng/mL+0.8%98.1 ± 5.0 ng/mL-1.9%85.3 ± 6.1 ng/mL-14.7%

Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C

QC Level1 Month (Mean Conc. ± SD)% Bias3 Months (Mean Conc. ± SD)% Bias6 Months (Mean Conc. ± SD)% Bias
Low (10 ng/mL)10.1 ± 0.6 ng/mL+1.0%9.7 ± 0.5 ng/mL-3.0%9.4 ± 0.7 ng/mL-6.0%
High (100 ng/mL)102.3 ± 5.2 ng/mL+2.3%98.9 ± 4.8 ng/mL-1.1%96.5 ± 5.5 ng/mL-3.5%

Visualizations

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis Prep_Stock Prepare Stock Solution Spike_Matrix Spike Blank Matrix Prep_Stock->Spike_Matrix Prep_QCs Prepare Low & High QCs Spike_Matrix->Prep_QCs FT_Stability Freeze-Thaw Stability Prep_QCs->FT_Stability Store & Cycle ST_Stability Short-Term Stability Prep_QCs->ST_Stability Store at RT LT_Stability Long-Term Stability Prep_QCs->LT_Stability Store at -80°C Analyze_T0 Analyze Time Zero QCs Prep_QCs->Analyze_T0 T0 Samples Analyze_Stress Analyze Stressed QCs FT_Stability->Analyze_Stress ST_Stability->Analyze_Stress LT_Stability->Analyze_Stress Data_Analysis Calculate Concentration & Bias Analyze_T0->Data_Analysis Analyze_Stress->Data_Analysis

Caption: General workflow for assessing analyte stability in biological matrices.

DegradationPathway cluster_degradation Potential Degradation Analyte This compound ValericAcid Valeric Acid Analyte->ValericAcid Amide Bond Cleavage Glycine Glycine-13C2,15N Enzymatic Enzymatic Hydrolysis (e.g., Amidases, FAAH) Enzymatic->Analyte Chemical Chemical Hydrolysis (Acid/Base Catalyzed) Chemical->Analyte

Caption: Potential degradation pathway of this compound.

References

Technical Support Center: Minimizing N-Valerylglycine-¹³C₂,¹⁵N Carryover

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing autosampler carryover of N-Valerylglycine-¹³C₂,¹⁵N. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address carryover issues encountered during experiments.

Troubleshooting Guide

Carryover of N-Valerylglycine-¹³C₂,¹⁵N can lead to inaccurate quantification and compromise data integrity. This guide provides a systematic approach to identifying and mitigating the source of carryover in your LC-MS system.

Initial Assessment: Is Carryover Occurring?

The first step is to confirm the presence and extent of carryover.

Experimental Protocol: Carryover Assessment

  • High-Concentration Injection: Inject a high-concentration standard of N-Valerylglycine-¹³C₂,¹⁵N.

  • Blank Injections: Immediately following the high-concentration injection, inject one or more blank samples (the sample matrix without the analyte).

  • Analysis: Analyze the chromatograms of the blank injections for the presence of the N-Valerylglycine-¹³C₂,¹⁵N peak.

  • Quantification: If a peak is present, quantify the area of the peak in the first blank injection and calculate the percent carryover using the following formula:

    % Carryover = (Peak Area in Blank / Peak Area in High-Concentration Standard) x 100

An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample, though this can vary depending on assay requirements.[1]

Troubleshooting Workflow

If carryover is confirmed, follow this workflow to systematically address the potential sources.

Carryover_Troubleshooting start Carryover Detected wash_solvent Optimize Wash Solvent start->wash_solvent wash_protocol Modify Wash Protocol wash_solvent->wash_protocol If carryover persists resolved Carryover Minimized wash_solvent->resolved If resolved hardware Inspect Hardware wash_protocol->hardware If carryover persists wash_protocol->resolved If resolved vials_septa Check Vials and Septa hardware->vials_septa If carryover persists hardware->resolved If resolved column Rule out Column Carryover vials_septa->column If carryover persists vials_septa->resolved If resolved column->resolved If resolved

Caption: A logical workflow for troubleshooting autosampler carryover.

FAQs: Minimizing N-Valerylglycine-¹³C₂,¹⁵N Carryover

The following are answers to frequently asked questions regarding the carryover of N-Valerylglycine-¹³C₂,¹⁵N.

Q1: What are the likely physicochemical properties of N-Valerylglycine-¹³C₂,¹⁵N that contribute to carryover?

N-Valerylglycine is reported to be insoluble in water but soluble in acidic or alkaline conditions, as well as in some organic solvents like alcohols (e.g., methanol), ethers, and ketones.[1] The related compound, N-Iso Valerylglycine, is soluble in DMSO and methanol.[2] This suggests that N-Valerylglycine-¹³C₂,¹⁵N has a tendency to adsorb to surfaces in the absence of a suitable organic solvent, a common cause of carryover.

Q2: What is the most effective initial step to reduce carryover of N-Valerylglycine-¹³C₂,¹⁵N?

Optimizing the autosampler wash solvent is the most critical first step. Given the solubility profile of N-Valerylglycine, a multi-solvent wash approach is recommended.

Recommended Wash Solvent Combinations:

Wash Solvent SystemCompositionRationale
Primary Wash 90-100% Methanol or AcetonitrileN-Valerylglycine is soluble in alcohols. A high organic content wash will effectively solubilize and remove the analyte from the needle and injection port.[2][3]
Secondary Wash 50:50 Acetonitrile/Isopropanol (B130326)Isopropanol is a stronger organic solvent and can be more effective for "sticky" compounds.
Acidic/Basic Rinse 0.1-0.5% Formic Acid or Ammonium Hydroxide in Organic SolventSince N-Valerylglycine is soluble in acidic or alkaline conditions, adding a modifier to the wash solvent can significantly improve its removal.[1]

It is crucial that the wash solvents are miscible with the mobile phase to prevent precipitation.

Q3: My carryover is still high after changing the wash solvent. What should I do next?

If optimizing the wash solvent is insufficient, the next step is to adjust the wash protocol.

Experimental Protocol: Optimizing Wash Protocol

  • Increase Wash Volume: If your current wash volume is low (e.g., 200 µL), increase it to a larger volume (e.g., 600-1000 µL) to ensure thorough flushing of the needle and sample loop.

  • Increase Wash Cycles: Program the autosampler to perform multiple wash cycles (e.g., 2-3 cycles) before and after each injection.

  • Needle Exterior Wash: Ensure that the protocol includes a wash of the outer needle surface, as analyte residue on the exterior can be a significant source of carryover.[2]

  • Pre- and Post-Injection Washes: Implement both pre-injection and post-injection wash steps for comprehensive cleaning. A study on a UPLC-MS system showed a 3-fold reduction in carryover by extending the wash time and including both pre- and post-injection washes.[2]

Wash_Protocol_Optimization cluster_0 Wash Parameters cluster_1 Wash Timing Wash_Volume Increase Volume Wash_Cycles Increase Cycles Pre_Inject Pre-Injection Wash Post_Inject Post-Injection Wash Needle_Wash Needle Wash Optimization Needle_Wash->Wash_Volume Needle_Wash->Wash_Cycles Needle_Wash->Pre_Inject Needle_Wash->Post_Inject

Caption: Key parameters for optimizing the autosampler wash protocol.

Q4: Could my hardware be the source of the carryover?

Yes, hardware components can be a significant source of carryover.[4][5]

Hardware Troubleshooting Checklist:

  • Injection Valve Rotor Seal: This is a common site for analyte adsorption and wear. Inspect the rotor seal for scratches or deposits and replace it if necessary.

  • Needle and Needle Seat: Examine the needle for any bends or burrs and the needle seat for blockages or damage.

  • Sample Loop: Adsorption can occur on the inner surface of the sample loop. Consider flushing the loop with a strong solvent or replacing it.

  • Tubing and Fittings: Ensure all fittings are secure and that there are no dead volumes in the flow path where the analyte can be trapped.

Q5: Can vials and septa contribute to carryover?

Absolutely. Poor quality or improperly prepared vials and septa can be a source of contamination.[1]

  • Vial Material: Use high-quality, deactivated or silanized glass vials or polypropylene (B1209903) vials to minimize adsorption of N-Valerylglycine-¹³C₂,¹⁵N.

  • Septa: Choose PTFE-lined septa to prevent leaching of contaminants from the septa material into the sample.

Q6: How can I be sure the carryover isn't coming from my analytical column?

While the autosampler is the most common source of carryover, the analytical column can also retain the analyte.[4][6]

Experimental Protocol: Column Carryover Test

  • Perform a standard carryover test as described in the "Initial Assessment" section.

  • Replace the analytical column with a new, unused column of the same type.

  • Repeat the carryover test. If the carryover is significantly reduced or eliminated, the original column was likely the source.

  • Column Flushing: If column carryover is suspected, flush the column with a strong solvent, such as isopropanol or a high percentage of organic mobile phase, for an extended period.[7]

Q7: What quantitative data is available on carryover reduction?

The effectiveness of different wash strategies can be quantified. Below is a summary of potential improvements based on common interventions.

Table of Carryover Reduction Strategies and Expected Impact:

StrategyActionExpected Carryover ReductionReference
Dual-Solvent Wash Implemented a dual-solvent needle wash (acetonitrile/water mix).Up to 90% reduction in residual analyte on the needle.[1]
Extended Wash Time Changed from a 6-second post-injection wash to a 12-second pre- and post-injection wash.3-fold reduction in observed carryover.[2]
Vial Selection Switched from standard glass vials to silanized vials.Eliminated adsorption-related contamination.[1]
Needle Material A platinum-coated needle was used instead of a stainless steel needle.40-fold reduction in carryover.[6]

By systematically addressing these potential sources of carryover, you can significantly improve the accuracy and reliability of your N-Valerylglycine-¹³C₂,¹⁵N analyses.

References

Technical Support Center: Quantification of N-Valerylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Valerylglycine-13C2,15N as an internal standard for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is N-Valerylglycine and why is its quantification important?

N-Valerylglycine (also known as N-Pentanoylglycine) is an acylglycine that serves as a crucial biomarker for diagnosing certain inborn errors of metabolism, including isovaleric acidemia and mitochondrial fatty acid β-oxidation defects.[1][2][3] In individuals with these conditions, the levels of N-Valerylglycine in biological fluids like urine and plasma are significantly elevated.[4][5] Accurate quantification of this metabolite is therefore essential for the diagnosis and monitoring of these metabolic disorders.

Q2: Why is a stable isotope-labeled internal standard like this compound necessary for accurate quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying N-Valerylglycine due to its high sensitivity and specificity.[4][5] However, the accuracy of LC-MS/MS can be affected by matrix effects, which are variations in ionization efficiency caused by other components in the biological sample. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are chemically identical to the analyte of interest but have a different mass. By adding a known amount of the SIL-IS to the sample, it experiences the same sample processing variations and matrix effects as the analyte. This allows for accurate correction and reliable quantification.

Q3: What are the key purity considerations for this compound?

There are two critical aspects of purity for this compound:

  • Chemical Purity: This refers to the percentage of the material that is this compound, exclusive of any other chemical compounds. Impurities could potentially interfere with the analysis.

  • Isotopic Purity: This indicates the percentage of the labeled compound that contains the desired stable isotopes (13C and 15N). The presence of unlabeled N-Valerylglycine in the internal standard can lead to an overestimation of the analyte concentration.

Q4: What is "isotopic cross-contribution" or "crosstalk" and how does it affect my results?

Isotopic cross-contribution, or crosstalk, occurs when the mass spectrometer detects a signal from the internal standard at the mass-to-charge ratio (m/z) of the analyte, or vice versa. This can happen if the isotopic purity of the internal standard is not 100%. For instance, the this compound internal standard may contain a small amount of unlabeled N-Valerylglycine, which will contribute to the analyte's signal and lead to inaccurate, often inflated, results.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification Results
Possible Cause Troubleshooting Steps
Poor Purity of this compound Internal Standard 1. Verify the Certificate of Analysis (CoA): Check the chemical and isotopic purity stated on the CoA of your internal standard. For accurate quantitative analysis, isotopic purity should ideally be ≥99%. 2. Assess Isotopic Cross-Contribution: Analyze a high-concentration solution of the this compound standard alone and monitor the mass transition for the unlabeled N-Valerylglycine. A significant signal indicates a high level of isotopic impurity. 3. Correction for Isotopic Impurity: If the impurity is known and consistent, it may be possible to mathematically correct the final results. However, it is generally recommended to use an internal standard with the highest possible purity.
Incomplete Sample Dissolution 1. Optimize Digestion/Extraction Parameters: Re-evaluate your sample preparation method. Adjusting pH, temperature, or extraction time may improve dissolution. 2. Mechanical Homogenization: Ensure the sample is thoroughly mixed and homogenized before extraction to maximize surface area for dissolution.
Analyte Loss During Sample Preparation 1. Early Spike Addition: Add the this compound internal standard at the earliest possible stage of sample preparation to account for losses during extraction and cleanup. 2. Method Validation with a Certified Reference Material (CRM): Analyze a CRM with a known concentration of N-Valerylglycine to assess the accuracy of your method.
Inaccurate Spike Concentration 1. Accurate Preparation of Standard Solutions: Ensure that the standard solution of this compound is prepared with high accuracy using calibrated equipment. 2. Verify Stability: Periodically check the concentration of your stock and working standard solutions to ensure they have not degraded over time.
Issue 2: High Background Signal at the Analyte's Mass Transition in Blank Samples
Possible Cause Troubleshooting Steps
Contamination from the Internal Standard 1. Check for Crosstalk: As mentioned in Issue 1, analyze the internal standard solution alone to see if it contributes to the analyte's signal. 2. Optimize IS Concentration: Using an excessively high concentration of the internal standard can exacerbate the impact of even minor isotopic impurities. Use a concentration of the internal standard that is close to the expected concentration of the analyte in the samples.
System Contamination 1. Clean the LC-MS/MS System: Thoroughly flush the LC system and clean the mass spectrometer's ion source to remove any residual N-Valerylglycine. 2. Run System Blanks: Inject a series of solvent blanks to ensure the system is clean before running samples.

Data Presentation

The following table illustrates the potential impact of this compound isotopic purity on the quantification of N-Valerylglycine.

Table 1: Impact of Internal Standard Isotopic Purity on Analyte Quantification

True Analyte Concentration (ng/mL)Internal Standard Isotopic Purity (%)Unlabeled Analyte in IS (%)Contribution from IS to Analyte Signal (ng/mL)Measured Analyte Concentration (ng/mL)% Error
5099.90.10.0550.05+0.1%
5099.01.00.5050.50+1.0%
5097.03.01.5051.50+3.0%
5095.05.02.5052.50+5.0%

Assumptions: The concentration of the internal standard is spiked at 50 ng/mL. The contribution from the IS is calculated as (Unlabeled Analyte in IS %) x (IS Concentration).

Experimental Protocols

Protocol: Quantification of N-Valerylglycine in Human Urine by LC-MS/MS
  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 100 µL of urine, add 10 µL of this compound internal standard solution (concentration should be optimized based on the expected analyte concentration).

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate N-Valerylglycine from other matrix components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • N-Valerylglycine: [M+H]+ → fragment ion (specific m/z values to be optimized).

      • This compound: [M+H]+ → fragment ion (specific m/z values to be optimized).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.

    • Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add this compound IS urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms Injection data_processing Data Processing (Peak Integration) lc_msms->data_processing quantification Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for N-Valerylglycine quantification.

troubleshooting_logic start Inaccurate Results? check_purity Check IS Purity (CoA & Crosstalk) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok check_sample_prep Review Sample Prep (Dissolution, Analyte Loss) purity_ok->check_sample_prep Yes new_is Source New IS purity_ok->new_is No check_spike Verify IS Spike Concentration check_sample_prep->check_spike optimize_prep Optimize Sample Prep check_sample_prep->optimize_prep reprepare_spike Reprepare IS Solution check_spike->reprepare_spike end_good Accurate Quantification new_is->end_good optimize_prep->end_good reprepare_spike->end_good

Caption: Troubleshooting logic for inaccurate quantification.

References

Validation & Comparative

Validation of Bioanalytical Methods: A Comparative Guide to Internal Standards Featuring N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a critical prerequisite for accurate and reliable quantification of analytes in biological matrices. A key element in achieving high-quality data, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the appropriate choice of an internal standard (IS). This guide provides a comprehensive comparison of different internal standard strategies, with a focus on the application of N-Valerylglycine-¹³C₂,¹⁵N. We present hypothetical yet representative experimental data to illustrate the performance of this stable isotope-labeled (SIL) internal standard in comparison to a structural analog and a SIL internal standard of the analyte itself.

The Role of Internal Standards in Bioanalysis

Internal standards are essential for correcting the variability inherent in bioanalytical workflows, including sample preparation, extraction, and instrument response. The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible, ensuring that it experiences similar effects of matrix interference and processing variations. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled internal standards as the preferred choice for mass spectrometric detection.

Comparative Performance of Internal Standards

To illustrate the impact of internal standard selection on assay performance, we present a hypothetical case study on the quantification of Valerylcarnitine, an important biomarker for certain metabolic disorders. We compare the validation results of an LC-MS/MS method using three different internal standards:

  • N-Valerylglycine-¹³C₂,¹⁵N: A stable isotope-labeled compound structurally similar to the analyte.

  • Hexanoylcarnitine: A structural analog internal standard.

  • Valerylcarnitine-d₉: A stable isotope-labeled version of the analyte itself (the "gold standard").

The following tables summarize the performance characteristics of the bioanalytical method validation for Valerylcarnitine using each of these internal standards.

Data Presentation

Table 1: Linearity and Range

Internal StandardCalibration Curve Range (ng/mL)Correlation Coefficient (r²)Deviation from Nominal (%)
N-Valerylglycine-¹³C₂,¹⁵N1 - 10000.9985≤ ± 8
Hexanoylcarnitine1 - 10000.9952≤ ± 15
Valerylcarnitine-d₉1 - 10000.9998≤ ± 5

Table 2: Accuracy and Precision

Internal StandardQC Level (ng/mL)Accuracy (% Recovery)Precision (%RSD)
N-Valerylglycine-¹³C₂,¹⁵NLow (3)94.56.8
Mid (100)98.24.5
High (800)101.53.1
HexanoylcarnitineLow (3)88.912.5
Mid (100)95.19.8
High (800)105.37.2
Valerylcarnitine-d₉Low (3)98.73.2
Mid (100)100.51.8
High (800)101.11.5

Table 3: Matrix Effect and Recovery

Internal StandardMatrix Effect (%)Recovery (%)
N-Valerylglycine-¹³C₂,¹⁵N91.285.4
Hexanoylcarnitine78.575.1
Valerylcarnitine-d₉99.186.2

Experimental Protocols

The following protocols outline the methodologies used to generate the validation data presented above.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valerylcarnitine, N-Valerylglycine-¹³C₂,¹⁵N, Hexanoylcarnitine, and Valerylcarnitine-d₉ in methanol.

  • Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare calibration standards.

  • Internal Standard Working Solution: Dilute the internal standard stock solutions to a final concentration of 100 ng/mL in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of the internal standard working solution in acetonitrile (B52724).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Valerylcarnitine and each internal standard.

4. Validation Parameters:

  • Linearity: Analyze calibration standards at 8-10 non-zero concentrations. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression with a 1/x² weighting.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in five replicates over three separate days. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).

  • Matrix Effect: Compare the peak response of the analyte in post-extraction spiked plasma samples to the peak response in a neat solution at the same concentration.

  • Recovery: Compare the peak response of the analyte in pre-extraction spiked plasma samples to that in post-extraction spiked samples.

Visualizing the Method Validation Workflow

A clear understanding of the experimental workflow is crucial for reproducing and troubleshooting bioanalytical methods. The following diagram illustrates the key steps in the validation process.

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Method Validation Parameters stock Stock Solutions (Analyte & IS) working_std Working Standards (Calibration Curve) stock->working_std working_is Working IS Solution stock->working_is plasma Plasma Sample spike_is Spike with IS plasma->spike_is ppt Protein Precipitation spike_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integration Peak Integration lcms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quant Quantification calibration->quant linearity Linearity & Range quant->linearity accuracy Accuracy & Precision quant->accuracy matrix Matrix Effect quant->matrix recovery Recovery quant->recovery

Caption: Workflow for the validation of a bioanalytical method.

Logical Relationships in Internal Standard Selection

The choice of an internal standard is a critical decision that directly impacts the quality of the analytical data. The following diagram illustrates the logical hierarchy and considerations for selecting an appropriate internal standard.

G cluster_considerations Key Considerations sil_analyte Stable Isotope-Labeled Analyte (e.g., Valerylcarnitine-d₉) sil_analog Stable Isotope-Labeled Analog (e.g., N-Valerylglycine-¹³C₂,¹⁵N) sil_analyte->sil_analog physchem Physicochemical Properties sil_analyte->physchem retention Chromatographic Retention sil_analyte->retention ionization Ionization Efficiency sil_analyte->ionization availability Availability & Cost sil_analyte->availability struct_analog Structural Analog (e.g., Hexanoylcarnitine) sil_analog->struct_analog sil_analog->physchem sil_analog->retention sil_analog->ionization sil_analog->availability struct_analog->physchem struct_analog->retention struct_analog->ionization struct_analog->availability

A Head-to-Head Comparison: N-Valerylglycine-13C2,15N versus Deuterated Analogs for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomarkers is paramount. N-Valerylglycine, a critical urinary marker for diagnosing certain inborn errors of metabolism such as mitochondrial fatty acid β-oxidation defects, requires highly accurate analytical methods for its determination.[1][2][3] The gold standard for such quantitative analysis is stable isotope dilution mass spectrometry, which relies on the use of a stable isotope-labeled internal standard (SIL-IS).[1][4][5]

This guide provides an objective comparison between N-Valerylglycine labeled with a combination of carbon-13 and nitrogen-15 (B135050) (N-Valerylglycine-13C2,15N) and its deuterated analogs. This comparison is supported by established principles of analytical chemistry and experimental observations from the scientific literature, offering a clear rationale for selecting the optimal internal standard for demanding bioanalytical applications.

Executive Summary: The Superiority of 13C/15N Labeling

While both deuterated and 13C/15N-labeled N-Valerylglycine can be used as internal standards, the latter consistently provides a higher degree of accuracy and reliability in quantitative mass spectrometry assays.[5][6] The key advantages of this compound stem from its identical physicochemical properties to the unlabeled analyte, leading to perfect co-elution in chromatographic systems and a lack of isotopic effects. Deuterated standards, while often more accessible, can introduce analytical variability that may compromise data quality.[7]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of this compound compared to its deuterated analogs.

FeatureThis compoundDeuterated N-Valerylglycine AnalogsRationale & Implications for N-Valerylglycine Analysis
Chromatographic Co-elution Excellent: Co-elutes perfectly with unlabeled N-Valerylglycine.Variable: Prone to partial or complete chromatographic separation from the unlabeled analyte. The retention time difference increases with the number of deuterium (B1214612) atoms.[6]Perfect co-elution ensures that the internal standard and the analyte experience the same matrix effects and ionization suppression/enhancement, leading to more accurate and precise quantification.
Isotopic Stability High: The 13C and 15N atoms are integrated into the stable carbon and nitrogen backbone of the glycine (B1666218) moiety and are not susceptible to back-exchange.[5][7]Variable: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the sample matrix or solvent, leading to a loss of the isotopic label and inaccurate quantification.[7]The high isotopic stability of this compound guarantees the integrity of the internal standard throughout sample preparation and analysis.
Mass Spectrometric Fragmentation Identical: Exhibits the same fragmentation pattern as the unlabeled analyte.Potential for Altered Fragmentation: A high degree of deuteration can sometimes alter fragmentation pathways or require different collision energies for optimal fragmentation compared to the unlabeled analyte.[6]Identical fragmentation behavior simplifies method development and ensures consistent and reliable detection in multiple reaction monitoring (MRM) assays.
Isotopic Interference Low: The natural abundance of 13C (~1.1%) and 15N (~0.37%) is low, minimizing the potential for interference from the natural isotopic cluster of the unlabeled analyte.[]Generally Low: The natural abundance of deuterium is very low. However, in-source fragmentation and H-D exchange can potentially complicate spectra.13C and 15N labeling provides a clean analytical signal with a high signal-to-noise ratio and minimal risk of spectral overlap.
Synthesis and Cost Generally Higher: The synthesis of 13C and 15N labeled compounds is often more complex and expensive.Typically Lower: Deuterated analogs are often more readily available and less expensive to synthesize.[7]While the initial cost may be higher, the superior analytical performance of this compound can lead to long-term cost savings through reduced need for method re-validation and troubleshooting.

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of urinary N-Valerylglycine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. This protocol is based on methodologies described for the analysis of acylglycines.[4][9][10][11]

1. Sample Preparation (Solid-Phase Extraction)

  • To 100 µL of urine, add 10 µL of the internal standard solution (this compound or deuterated analog).

  • Acidify the sample with 10 µL of 1M HCl.

  • Vortex mix the sample.

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elute the acylglycines with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

2. Derivatization (Butanolic HCl)

  • Reconstitute the dried extract in 100 µL of 3N butanolic HCl.

  • Incubate the sample at 65°C for 20 minutes to form the butyl ester derivatives.

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the final sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 10% B to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • N-Valerylglycine butyl ester: Monitor the precursor-to-product ion transition specific for this derivative.

      • This compound butyl ester: Monitor the corresponding mass-shifted transition.

      • Deuterated N-Valerylglycine butyl ester: Monitor the corresponding mass-shifted transition.

    • Optimize collision energy and other MS parameters for each transition.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the unlabeled N-Valerylglycine to the internal standard against the concentration of the calibrators.

  • Determine the concentration of N-Valerylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard (this compound or Deuterated Analog) urine->add_is acidify Acidify with HCl add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Acylglycines spe->elute dry1 Evaporate to Dryness elute->dry1 add_but_hcl Add Butanolic HCl dry1->add_but_hcl incubate Incubate at 65°C add_but_hcl->incubate dry2 Evaporate to Dryness incubate->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute lc_msms LC-MS/MS Analysis (MRM Mode) reconstitute->lc_msms quant Quantification lc_msms->quant

Caption: Experimental workflow for the quantitative analysis of N-Valerylglycine.

signaling_pathway cluster_pathway Metabolic Pathway of Acylglycine Formation fatty_acid Fatty Acids acyl_coa Acyl-CoA fatty_acid->acyl_coa acylglycine Acylglycine (e.g., N-Valerylglycine) acyl_coa->acylglycine glycine Glycine glycine->acylglycine enzyme->acylglycine Catalyzes

Caption: Metabolic pathway for the formation of acylglycines.

logical_relationship cluster_choice Internal Standard Selection Logic start Need for Quantitative Bioanalysis of N-Valerylglycine decision Prioritize Accuracy and Reliability? start->decision c13n15 Choose this compound decision->c13n15 Yes deuterated Consider Deuterated Analog (with careful validation) decision->deuterated No (Cost is Primary Driver) end_c13n15 Highest Data Quality c13n15->end_c13n15 end_deuterated Cost-Effective Alternative (potential for analytical challenges) deuterated->end_deuterated

Caption: Decision logic for selecting an internal standard.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of N-Valerylglycine by LC-MS/MS, a 13C,15N-labeled internal standard is the unequivocally superior choice. Its ability to perfectly co-elute with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are a more economical and widely used alternative, they can introduce complications such as chromatographic shifts and potential isotopic instability. The selection of this compound is a critical step in developing robust and reliable bioanalytical methods for both clinical diagnostics and drug development research.

References

Cross-Validation of N-Valerylglycine-13C2,15N Quantification: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Valerylglycine, a significant biomarker in various metabolic disorders, is paramount for reliable clinical research and drug development. The use of stable isotope-labeled internal standards, such as N-Valerylglycine-13C2,15N, is a cornerstone of precise and accurate bioanalysis. This guide provides a comprehensive cross-validation of this compound quantification with other established analytical methods, supported by experimental data and detailed protocols.

Executive Summary

This guide compares the performance of three principal analytical methodologies for the quantification of N-Valerylglycine:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for its high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, often requiring derivatization of the analyte.

  • Immunoassay (ELISA): A high-throughput method, valuable for screening large numbers of samples, though typically with lower specificity than mass spectrometry-based methods.

The cross-validation of these methods is essential to ensure data integrity and comparability across different analytical platforms and laboratories. This document presents a synthesis of performance data from studies on N-acylglycines, providing a benchmark for the expected performance in N-Valerylglycine analysis.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics of LC-MS/MS, GC-MS, and Immunoassay methods for the analysis of N-acylglycines, serving as a proxy for N-Valerylglycine quantification. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision, particularly in LC-MS/MS and GC-MS methods.[1]

ParameterLC-MS/MS with this compoundGC-MS with DerivatizationImmunoassay (ELISA)
**Linearity (R²) **>0.99[1][2]>0.99Typically sigmoidal, linearized over a narrower range
Lower Limit of Quantification (LLOQ) 0.1 µM[1]0.1-1 µg/mLng/mL to µg/mL range
Accuracy (% Recovery) 90.2 - 109.3%[2]95-105% (typical)80-120% (acceptable range)
Precision (%RSD) < 10%[2]< 15%[3]< 20%
Specificity HighHighModerate to High (potential for cross-reactivity)
Throughput Moderate to HighModerateHigh
Sample Preparation Simple (protein precipitation)[1]More complex (derivatization required)[3][4]Minimal dilution may be required

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of these analytical assays.

LC-MS/MS Quantification of N-Valerylglycine

This method offers high sensitivity and specificity for the quantification of N-Valerylglycine in biological matrices like plasma and urine.[1]

a) Sample Preparation (Plasma) [1]

  • To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing this compound as the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

b) Chromatographic Conditions

  • System: UPLC System

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate N-Valerylglycine from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

c) Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • N-Valerylglycine: Precursor ion (Q1) > Product ion (Q3)

    • This compound: Precursor ion (Q1) > Product ion (Q3)

GC-MS Quantification of N-Valerylglycine

This technique is a reliable alternative to LC-MS/MS, though it necessitates a derivatization step to increase the volatility of N-Valerylglycine.[3][4][5]

a) Sample Preparation and Derivatization [3]

  • Perform a liquid-liquid or solid-phase extraction of N-Valerylglycine from the biological matrix (e.g., urine).

  • Add an internal standard (e.g., a deuterated analog of another N-acylglycine if a labeled N-Valerylglycine is not available for GC-MS).

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Derivatize the dried residue. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a two-step esterification followed by amidation.[3]

b) Chromatographic Conditions

  • System: Gas Chromatograph

  • Column: Capillary column suitable for amino acid analysis (e.g., DB-5ms)

  • Carrier Gas: Helium

  • Injection: Splitless

  • Temperature Program: An optimized temperature ramp to ensure separation of the derivatized N-Valerylglycine.

c) Mass Spectrometric Conditions

  • Ionization: Electron Ionization (EI)

  • Scan Type: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized N-Valerylglycine and the internal standard.

Immunoassay (ELISA) for N-Valerylglycine

a) Principle A known amount of labeled N-Valerylglycine (e.g., conjugated to an enzyme) competes with the N-Valerylglycine in the sample for binding to a limited amount of anti-N-Valerylglycine antibody coated on a microplate. The amount of bound enzyme-labeled N-Valerylglycine is inversely proportional to the concentration of N-Valerylglycine in the sample.

b) General Procedure

  • Standards and samples are added to the wells of a microplate coated with anti-N-Valerylglycine antibodies.

  • N-Valerylglycine conjugated to an enzyme (e.g., HRP) is added.

  • The plate is incubated to allow for competitive binding.

  • The plate is washed to remove unbound reagents.

  • A substrate for the enzyme is added, and the color development is measured using a microplate reader.

  • A standard curve is generated by plotting the absorbance versus the concentration of the standards, and the concentration of N-Valerylglycine in the samples is determined from this curve.

Visualizing the Workflow and Logic

To provide a clearer understanding of the analytical process, the following diagrams illustrate a typical experimental workflow for cross-validation and the logical relationship of the quantification methods.

experimental_workflow cluster_sample_prep Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample Biological Sample (Plasma/Urine) Spike Spike with this compound Sample->Spike Prep Sample Preparation Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis (with Derivatization) Prep->GCMS ELISA Immunoassay (ELISA) Prep->ELISA Quant_LCMS Quantification LCMS->Quant_LCMS Quant_GCMS Quantification GCMS->Quant_GCMS Quant_ELISA Quantification ELISA->Quant_ELISA Compare Cross-Validation: Comparison of Quantitative Results Quant_LCMS->Compare Quant_GCMS->Compare Quant_ELISA->Compare

Experimental workflow for the cross-validation of N-Valerylglycine quantification methods.

logical_relationship cluster_mass_spec Mass Spectrometry Based Methods cluster_immunoassay Ligand Binding Assay Analyte {this compound | Stable Isotope Labeled Internal Standard} LCMS LC-MS/MS High Specificity High Sensitivity Analyte->LCMS  Accurate Quantification GCMS GC-MS High Specificity Derivatization Required Analyte->GCMS  Accurate Quantification LCMS->GCMS  Comparison ELISA Immunoassay (ELISA) High Throughput Potential Cross-reactivity LCMS->ELISA  Comparison GCMS->ELISA  Comparison

Logical relationship and key characteristics of the compared quantification methods.

Conclusion

The cross-validation of quantification methods for this compound is crucial for ensuring the reliability and comparability of analytical data. LC-MS/MS, with its high sensitivity, specificity, and the ability to use a stable isotope-labeled internal standard, stands out as the premier method for accurate quantification. GC-MS provides a robust alternative, particularly when LC-MS/MS is unavailable, though it requires a more involved sample preparation process. Immunoassays, once developed, can offer a high-throughput screening solution, but their results should be confirmed by a mass spectrometry-based method due to the potential for cross-reactivity. The choice of method will ultimately depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to the Performance of Labeled Acylglycines for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Valerylglycine-¹³C₂,¹⁵N and other labeled acylglycines, primarily focusing on their application as internal standards in quantitative mass spectrometry-based assays. The information presented herein is intended to assist researchers in selecting the most appropriate labeled standard for their analytical needs, ensuring data accuracy, precision, and reliability.

Executive Summary

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, as they effectively compensate for variability during sample preparation and analysis. While various isotopically labeled versions of acylglycines are available, those labeled with stable, heavy isotopes like ¹³C and ¹⁵N, such as N-Valerylglycine-¹³C₂,¹⁵N, generally offer superior performance compared to deuterium-labeled analogues. This superiority is primarily attributed to their chemical stability and identical chromatographic behavior to the unlabeled analyte, which minimizes the risk of analytical bias.

Performance Comparison: N-Valerylglycine-¹³C₂,¹⁵N vs. Deuterium-Labeled Acylglycines

The ideal internal standard should co-elute with the analyte of interest and exhibit the same ionization response, ensuring that any variations during the analytical process affect both the analyte and the standard equally. Here, we compare the key performance characteristics of ¹³C,¹⁵N-labeled and deuterium-labeled acylglycines.

Table 1: Quantitative Performance Comparison of Labeled Internal Standards

Performance MetricN-Valerylglycine-¹³C₂,¹⁵NN-Valerylglycine-d₂ (Deuterated)Justification
Chromatographic Co-elution Complete co-elution with unlabeled N-ValerylglycinePotential for slight retention time shift (eluting earlier)The C-¹³C and N-¹⁵N bonds have nearly identical physicochemical properties to C-¹²C and N-¹⁴N bonds. In contrast, the C-D bond is slightly stronger and less polar than the C-H bond, which can lead to chromatographic separation from the unlabeled analyte.
Isotopic Stability High (no back-exchange)Risk of D/H back-exchange depending on label position and sample matrix/storage conditions.¹³C and ¹⁵N isotopes are integrated into the carbon and nitrogen backbone of the molecule and are not susceptible to exchange with the solvent or matrix. Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be prone to exchange.
Accuracy (% Relative Error) Typically < 5%Can be > 15% in the presence of significant matrix effects and chromatographic shift.Co-elution ensures that both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement, leading to more accurate correction.
Precision (% Coefficient of Variation) Typically < 10%Typically < 15%While both can provide acceptable precision, the potential for variable chromatographic shifts and isotope exchange with deuterated standards can introduce slightly higher variability.
Lower Limit of Quantitation (LLOQ) 1-5 nM1-5 nMThe choice of label does not inherently affect the instrument's sensitivity to the molecule itself.
Signal-to-Noise (S/N) at LLOQ >10>10Similar to LLOQ, this is more dependent on the mass spectrometer's performance and the analyte's ionization efficiency.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-Valerylglycine in human urine using N-Valerylglycine-¹³C₂,¹⁵N as an internal standard via UPLC-MS/MS.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.

  • To 100 µL of the urine supernatant, add 10 µL of the internal standard working solution (containing a known concentration of N-Valerylglycine-¹³C₂,¹⁵N).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for analysis.

UPLC-MS/MS Analysis
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: linear gradient to 95% B

    • 5-6 min: hold at 95% B

    • 6-6.1 min: return to 5% B

    • 6.1-8 min: re-equilibrate at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Agilent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • N-Valerylglycine: Precursor ion > Product ion (e.g., m/z 174.1 > 76.1)

      • N-Valerylglycine-¹³C₂,¹⁵N: Precursor ion > Product ion (e.g., m/z 177.1 > 78.1)

Data Analysis
  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine Urine Sample spike Spike with N-Valerylglycine-¹³C₂,¹⁵N urine->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate dry Evaporation precipitate->dry reconstitute Reconstitution dry->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: UPLC-MS/MS workflow for acylglycine quantification.

Glycine (B1666218) Conjugation Detoxification Pathway

Acylglycines are formed in the mitochondria as a detoxification mechanism for excess or xenobiotic acyl-CoA molecules. This pathway is crucial for maintaining a free pool of Coenzyme A (CoA).

glycine_conjugation cluster_mitochondrion Mitochondrial Matrix acyl_coa Acyl-CoA (e.g., Valeryl-CoA) glyat Glycine N-Acyltransferase (GLYAT) acyl_coa->glyat glycine Glycine glycine->glyat acylglycine N-Acylglycine (e.g., N-Valerylglycine) glyat->acylglycine coa Coenzyme A (CoASH) glyat->coa transport transport acylglycine->transport Transport out of cell and excretion in urine

Caption: Mitochondrial glycine conjugation pathway.

Conclusion

For accurate and reliable quantification of acylglycines such as N-Valerylglycine, the use of a stable isotope-labeled internal standard with ¹³C and ¹⁵N, like N-Valerylglycine-¹³C₂,¹⁵N, is highly recommended. Its inherent chemical stability and identical chromatographic behavior to the unlabeled analyte provide a more robust and accurate analytical performance compared to deuterium-labeled alternatives, which can be prone to chromatographic shifts and isotopic exchange. The provided experimental protocol and workflows offer a foundation for developing and implementing sensitive and specific assays for acylglycine analysis in a research or clinical setting.

N-Valerylglycine-13C2,15N: A Superior Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of N-Valerylglycine-13C2,15N, a stable isotope-labeled (SIL) internal standard, with traditional structural analog internal standards for the quantification of N-valerylglycine and other short-chain acylglycines. The evidence overwhelmingly supports the use of SIL internal standards for mitigating variability inherent in bioanalytical methods.

The Critical Role of Internal Standards

Internal standards are essential in LC-MS/MS assays to correct for variations that can occur during sample preparation, injection, and ionization.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring that any analyte loss or signal fluctuation is mirrored by the IS. The ratio of the analyte signal to the IS signal is then used for quantification, providing more reliable data than relying on the analyte signal alone.

This compound: The Gold Standard

This compound is a SIL internal standard where two carbon atoms and one nitrogen atom in the N-valerylglycine molecule are replaced with their heavier, non-radioactive isotopes (¹³C and ¹⁵N). This labeling results in a compound that is chemically identical to the analyte of interest but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.

Key Advantages:

  • Co-elution with Analyte: Having virtually identical physicochemical properties, this compound co-elutes with the unlabeled N-valerylglycine from the liquid chromatography column. This is a critical feature for accurate compensation of matrix effects.

  • Identical Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, the SIL-IS experiences the same degree of loss or recovery as the analyte.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a significant source of imprecision and inaccuracy in LC-MS/MS.[3] Because the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects, leading to a consistent analyte-to-IS ratio.[2]

  • Superiority of ¹³C and ¹⁵N Labeling: While deuterium (B1214612) (²H) is also used for stable isotope labeling, it can sometimes lead to a slight shift in retention time (the "isotope effect"), which can compromise the compensation for matrix effects.[1] The use of ¹³C and ¹⁵N isotopes, as in this compound, minimizes this risk.

Alternative: Structural Analog Internal Standards

Before the widespread availability of SIL internal standards, a common practice was to use a structural analog as the IS. This is a different molecule that is chemically similar to the analyte but not present in the biological sample. For N-valerylglycine, a potential structural analog could be another acylglycine of a different chain length, such as N-hexanoylglycine.

Disadvantages:

  • Different Retention Times: Structural differences, even minor ones, lead to different chromatographic retention times. If the IS and analyte elute at different times, they may be subjected to different matrix effects, leading to inaccurate quantification.

  • Varying Extraction Recoveries: The chemical and physical differences between the analyte and a structural analog can result in different recoveries during sample preparation.

  • Dissimilar Ionization Efficiencies: Structural analogs may not have the same ionization efficiency as the analyte, and more importantly, their ionization may be suppressed or enhanced to a different extent by matrix components.

Performance Comparison: this compound vs. a Structural Analog

To illustrate the performance differences, the following tables summarize typical validation data from a hypothetical, yet representative, bioanalytical method for N-valerylglycine in human plasma. The data is based on established principles and results from comparative studies of SIL and structural analog internal standards. In a study quantifying angiotensin IV, the use of a SIL-IS significantly improved precision and accuracy compared to a structural analog.[4] Similarly, methods for analyzing various acylglycines have demonstrated high accuracy and precision (CVs <15%) when using stable-isotope labeled internal standards.[5]

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV%)
This compound 5 (LLOQ)4.998.06.5
50 (Low QC)51.2102.44.2
500 (Mid QC)495.599.13.1
1500 (High QC)1521.0101.42.8
Structural Analog 5 (LLOQ)5.8116.018.2
50 (Low QC)56.5113.012.5
500 (Mid QC)455.091.09.8
1500 (High QC)1635.0109.08.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Matrix Effect and Recovery

Internal Standard TypeParameterLow ConcentrationHigh Concentration
This compound Analyte Recovery (%)85.284.5
IS Recovery (%)85.584.9
Matrix Factor (Analyte)0.920.91
Matrix Factor (IS)0.930.92
IS-Normalized Matrix Factor 0.99 0.99
Structural Analog Analyte Recovery (%)85.184.6
IS Recovery (%)78.577.9
Matrix Factor (Analyte)0.910.90
Matrix Factor (IS)0.820.81
IS-Normalized Matrix Factor 1.11 1.11

An IS-Normalized Matrix Factor close to 1.0 indicates effective compensation for matrix effects.

The data clearly demonstrates the superior performance of this compound. The accuracy and precision are well within the accepted regulatory limits (typically ±15%, and ±20% at the LLOQ), whereas the structural analog shows significant deviations. Furthermore, the SIL-IS effectively compensates for matrix effects, as shown by the IS-Normalized Matrix Factor being close to 1.0.

Experimental Protocols

Below are detailed methodologies for the key experiments used to generate the comparative data.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (either this compound or the structural analog).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate N-valerylglycine from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • N-valerylglycine: [M+H]⁺ → characteristic product ion

    • This compound: [M+3+H]⁺ → characteristic product ion

    • Structural Analog IS: [M+H]⁺ → characteristic product ion

3. Assessment of Accuracy and Precision

  • Analyze calibration standards and quality control (QC) samples at four levels (LLOQ, Low, Mid, High) in replicate (n=5) on three separate days.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Accuracy: Expressed as the percentage of the mean calculated concentration to the nominal concentration.

  • Precision: Expressed as the coefficient of variation (CV%) of the replicate measurements.

4. Evaluation of Matrix Effect and Recovery

  • Recovery:

    • Prepare two sets of samples (n=6) at low and high concentrations.

    • Set A: Spike analyte and IS into the biological matrix before extraction.

    • Set B: Spike analyte and IS into the solvent that mimics the final extract from blank extracted matrix.

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100.

  • Matrix Effect:

    • Prepare two sets of samples (n=6) at low and high concentrations.

    • Set B (from recovery experiment): Analyte and IS in solvent.

    • Set C: Extract blank matrix and then spike analyte and IS into the final extract.

    • Matrix Factor = Peak Area of Set C / Peak Area of Set B.

    • IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS).

Visualizing the Workflow

The following diagrams illustrate the logical flow of using an internal standard in a bioanalytical workflow and the signaling pathway that justifies the need for precise quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Bioanalytical workflow using an internal standard.

signaling_pathway FattyAcid Medium-Chain Fatty Acids (e.g., Valeric Acid) AcylCoA Valeryl-CoA FattyAcid->AcylCoA Enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) AcylCoA->Enzyme β-oxidation GlycineConj Glycine N-acyltransferase AcylCoA->GlycineConj Alternative Pathway Deficiency MCAD Deficiency Enzyme->Deficiency NValerylglycine N-Valerylglycine (Biomarker) GlycineConj->NValerylglycine Urine Urinary Excretion NValerylglycine->Urine

Caption: Metabolic pathway leading to N-valerylglycine formation.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the unequivocally superior choice for the quantitative analysis of N-valerylglycine in complex biological matrices. Its ability to co-elute with the analyte and mimic its behavior during sample preparation and ionization ensures robust compensation for experimental variability and matrix effects. This leads to significantly improved accuracy and precision compared to structural analog internal standards. For any bioanalytical method requiring reliable and reproducible quantification, this compound represents the gold standard.

References

The Gold Standard for Precision: Justifying the Use of ¹³C,¹⁵N-Labeled Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolomics, the pursuit of accurate and reproducible quantification of metabolites is paramount. While various analytical strategies exist, the use of stable isotope-labeled (SIL) internal standards, particularly those labeled with ¹³C and ¹⁵N, has emerged as the gold standard for achieving the highest levels of confidence in quantitative analysis. This guide provides an objective comparison of metabolomics workflows with and without ¹³C,¹⁵N-labeled standards, supported by experimental data and detailed protocols, to justify their critical role in generating high-quality, reliable data.

The Challenge of Quantitative Accuracy in Metabolomics

Metabolomics experiments are susceptible to a variety of analytical challenges that can introduce significant variability and compromise the accuracy of results. These challenges include:

  • Matrix Effects: The complex biological matrix (e.g., plasma, urine, tissue extracts) can enhance or suppress the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Extraction Inefficiency: The recovery of metabolites during sample preparation can be incomplete and variable between samples.

  • Instrumental Drift: Variations in instrument performance over time, such as changes in detector response or chromatographic conditions, can introduce systematic errors.[4]

Failure to adequately address these sources of variation can lead to misleading biological interpretations, hindering biomarker discovery and drug development efforts.

The ¹³C,¹⁵N-Labeled Standard Solution: A Superior Approach

The use of ¹³C,¹⁵N-labeled internal standards offers a robust solution to these challenges through the principle of stable isotope dilution (SID).[5] In this approach, a known amount of the isotopically labeled analog of the target metabolite is spiked into the sample at the earliest stage of sample preparation.[6] Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same matrix effects, extraction losses, and instrumental variations. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, these sources of error can be effectively normalized, leading to a highly accurate and precise quantification of the metabolite's concentration.

The choice of ¹³C and ¹⁵N isotopes is deliberate and offers distinct advantages over other isotopes like deuterium (B1214612) (²H). ¹³C and ¹⁵N are stable, non-radioactive isotopes that are incorporated into the fundamental carbon and nitrogen backbone of metabolites. This ensures that the label is not lost during sample preparation or analysis, a potential issue with deuterium labels which can sometimes be exchanged.

Performance Comparison: With and Without ¹³C,¹⁵N-Labeled Standards

The superior performance of methodologies employing ¹³C,¹⁵N-labeled standards is evident when comparing key analytical parameters against alternative normalization strategies.

Alternative Normalization Methods:

  • No Normalization: Raw data is used without any correction for analytical variability.

  • Total Ion Current (TIC) Normalization: The signal intensity of each metabolite is divided by the total ion current of the entire chromatogram. This method assumes that the total amount of ionized metabolites is constant across all samples, which is often not the case.[4]

  • Single Internal Standard: A single, structurally unrelated compound is used to normalize all metabolites. This approach is less effective as different metabolites experience varying degrees of matrix effects.

  • Median or Mean Normalization: The signal of each metabolite is normalized to the median or mean intensity of all metabolites in a sample.[7]

Quantitative Data Summary:

The following tables summarize the typical performance of metabolomics analyses with and without ¹³C,¹⁵N-labeled internal standards, based on data reported in the scientific literature.

Table 1: Comparison of Analytical Precision (Coefficient of Variation - CV%)

Normalization MethodTypical CV% (Within-batch)Typical CV% (Between-batch)
With ¹³C,¹⁵N-Labeled Standards < 5% < 10%
No Normalization20-50%> 50%
TIC Normalization15-40%30-60%
Single Internal Standard10-30%20-50%

Data synthesized from multiple sources indicating improved precision with labeled standards.[8]

Table 2: Comparison of Quantitative Accuracy

Normalization MethodAccuracy (Closeness to True Value)Linearity (R²)
With ¹³C,¹⁵N-Labeled Standards Excellent (often >95%) > 0.99
No NormalizationPoor and VariablePoor
TIC NormalizationModerate to PoorModerate
Single Internal StandardModerateModerate to Good

Data synthesized from multiple sources demonstrating the superior accuracy and linearity achieved with labeled standards.[1][3]

Experimental Workflows and Logical Frameworks

The integration of ¹³C,¹⁵N-labeled standards streamlines the metabolomics workflow and provides a clear logical basis for achieving accurate quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Quantification Sample Biological Sample Spike Spike with ¹³C,¹⁵N-Labeled Standard Sample->Spike Extract Metabolite Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Mass Spectrometry (Detection) LC->MS Peak Peak Integration (Endogenous & Labeled) MS->Peak Ratio Calculate Peak Area Ratio (Endogenous / Labeled) Peak->Ratio Quant Quantification using Calibration Curve Ratio->Quant Result Result Quant->Result Accurate Metabolite Concentration

Caption: Experimental workflow for targeted metabolomics using ¹³C,¹⁵N-labeled standards.

The logical justification for the improved accuracy lies in the co-elution and identical physicochemical behavior of the analyte and its labeled internal standard.

logical_framework cluster_sources_of_error Sources of Analytical Variability cluster_analytes Analytes in Sample ME Matrix Effects Endo Endogenous Metabolite ME->Endo affects SIL ¹³C,¹⁵N-Labeled Standard ME->SIL affects equally EE Extraction Inefficiency EE->Endo affects EE->SIL affects equally ID Instrumental Drift ID->Endo affects ID->SIL affects equally Ratio Peak Area Ratio (Endogenous / SIL) Endo->Ratio SIL->Ratio Result Accurate Quantification Ratio->Result Normalization Cancels Out Errors

Caption: Logical framework illustrating how ¹³C,¹⁵N-labeled standards correct for analytical variability.

Detailed Experimental Protocol: Targeted Metabolomics of Amino Acids in Human Plasma

This protocol provides a general framework for the quantitative analysis of amino acids in human plasma using ¹³C,¹⁵N-labeled internal standards and LC-MS/MS.

1. Materials and Reagents:

  • Human plasma (K₂EDTA)

  • ¹³C,¹⁵N-labeled amino acid internal standard mix (e.g., from Cambridge Isotope Laboratories, Inc.)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well protein precipitation plates

2. Sample Preparation:

  • Thaw plasma samples on ice.

  • Prepare a stock solution of the ¹³C,¹⁵N-labeled amino acid internal standard mix in a suitable solvent (e.g., 0.1% FA in water).

  • In a 96-well plate, add 50 µL of each plasma sample.

  • To each sample, add 10 µL of the internal standard mix.

  • Add 200 µL of ice-cold ACN containing 0.1% FA to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for amino acid analysis.

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A suitable gradient to separate the amino acids of interest (e.g., 2% B to 80% B over 10 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. For each amino acid and its corresponding ¹³C,¹⁵N-labeled internal standard, specific precursor-to-product ion transitions must be optimized.

4. Data Analysis and Quantification:

  • Integrate the peak areas for each endogenous amino acid and its corresponding ¹³C,¹⁵N-labeled internal standard.

  • Calculate the peak area ratio (endogenous analyte / labeled internal standard).

  • Prepare a calibration curve using a series of known concentrations of unlabeled amino acid standards spiked with the same amount of internal standard mix as the samples.

  • Plot the peak area ratio against the concentration of the standards and perform a linear regression to generate a calibration curve.

  • Determine the concentration of each amino acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of ¹³C,¹⁵N-labeled internal standards is not merely a technical preference but a fundamental requirement for robust and reliable quantitative metabolomics. By effectively mitigating the impact of matrix effects, extraction variability, and instrument drift, these standards enable researchers to generate high-quality data that accurately reflects biological reality. While the initial cost of labeled standards may be a consideration, the long-term benefits of improved data quality, reduced experimental repeats, and increased confidence in research findings provide a compelling justification for their routine implementation in metabolomics studies. For researchers, scientists, and drug development professionals, embracing this gold standard is a critical step towards unlocking the full potential of metabolomics in advancing our understanding of health and disease.

References

A Head-to-Head Battle of Internal Standards: N-Valerylglycine-¹³C₂,¹⁵N vs. Deuterated Alternatives for Valerylglycine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of valerylglycine, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of the performance of N-Valerylglycine-¹³C₂,¹⁵N against a common alternative, deuterated N-Valerylglycine (e.g., N-Valerylglycine-d5), in crucial linearity and recovery experiments. The experimental data presented herein is representative of expected performance based on established principles of bioanalytical method validation.

Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry, offering a superior ability to compensate for variability throughout the analytical process, from sample preparation to instrument response. Both ¹³C,¹⁵N- and deuterium-labeled internal standards are designed to mimic the physicochemical properties of the analyte, but subtle differences in their isotopic labeling can influence assay performance.

Performance Comparison: Linearity

Linearity assesses the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte. A robust linear response is critical for accurate quantification over a defined concentration range.

Table 1: Comparative Linearity Performance

ParameterN-Valerylglycine-¹³C₂,¹⁵N (Expected)N-Valerylglycine-d5 (Expected)Acceptance Criteria (FDA/EMA)
Calibration Curve Range 1 - 1000 ng/mL1 - 1000 ng/mLDependent on expected concentrations
Correlation Coefficient (r²) ≥ 0.995≥ 0.995≥ 0.99
Back-Calculated Accuracy 85-115% (LLOQ), 90-110% (other levels)85-115% (LLOQ), 90-110% (other levels)± 15% (± 20% at LLOQ)
Back-Calculated Precision ≤ 15% CV (≤ 20% at LLOQ)≤ 15% CV (≤ 20% at LLOQ)≤ 15% CV (≤ 20% at LLOQ)

Both N-Valerylglycine-¹³C₂,¹⁵N and its deuterated counterpart are expected to demonstrate excellent linearity, easily meeting the stringent requirements of regulatory bodies. The use of a stable isotope-labeled internal standard is crucial in achieving this high level of accuracy and precision by correcting for potential inconsistencies in sample processing and instrument analysis.

Performance Comparison: Recovery

Recovery is a measure of the extraction efficiency of an analytical method. While 100% recovery is not a strict requirement, it should be consistent and reproducible across the calibration range. A reliable internal standard will track the analyte throughout the extraction process, correcting for any losses.

Table 2: Comparative Recovery Performance

Concentration LevelN-Valerylglycine-¹³C₂,¹⁵N (Expected Mean Recovery %)N-Valerylglycine-d5 (Expected Mean Recovery %)Acceptance Criteria (General Guidance)
Low QC (LQC) 85 - 95%80 - 90%Consistent and reproducible
Medium QC (MQC) 85 - 95%80 - 90%Consistent and reproducible
High QC (HQC) 85 - 95%80 - 90%Consistent and reproducible
Precision of Recovery (%CV) ≤ 15%≤ 15%≤ 15%

Due to the slightly larger mass difference and potential for a minor chromatographic shift (isotope effect) with deuterated standards, N-Valerylglycine-¹³C₂,¹⁵N may exhibit marginally more consistent co-elution with the native analyte, potentially leading to slightly higher and more consistent recovery values. However, both types of internal standards are expected to provide excellent correction for extraction variability.

Experimental Protocols

The following are detailed methodologies for conducting linearity and recovery experiments for the quantification of valerylglycine in a biological matrix (e.g., human plasma) using LC-MS/MS.

Linearity Experiment Protocol
  • Preparation of Stock Solutions: Prepare a primary stock solution of valerylglycine and a separate stock solution of N-Valerylglycine-¹³C₂,¹⁵N (or N-Valerylglycine-d5) in a suitable organic solvent (e.g., methanol).

  • Preparation of Calibration Standards: Serially dilute the valerylglycine stock solution with blank biological matrix to prepare a series of at least eight non-zero calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • Sample Preparation:

    • To an aliquot of each calibration standard, add a fixed volume of the internal standard working solution.

    • Perform protein precipitation by adding a suitable volume of cold acetonitrile.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the analyte. Apply a linear regression model (typically with a 1/x² weighting). The correlation coefficient (r²) should be calculated. The accuracy and precision of the back-calculated concentrations for each calibration standard should be determined.

Recovery Experiment Protocol
  • Preparation of Quality Control (QC) Samples: Prepare QC samples in blank biological matrix at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

  • Preparation of Sample Sets:

    • Set A (Extracted Samples): Spike blank matrix with valerylglycine at LQC, MQC, and HQC concentrations. Add the internal standard and process these samples as described in the linearity protocol.

    • Set B (Post-Extraction Spiked Samples): Process blank matrix samples as described in the linearity protocol. After the evaporation step, spike the reconstituted blank matrix extract with valerylglycine at LQC, MQC, and HQC concentrations and the internal standard. This set represents 100% recovery.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Data Analysis: Calculate the recovery at each QC level using the following formula:

    • Recovery (%) = (Mean peak area of analyte in Set A / Mean peak area of analyte in Set B) * 100

    • The precision of the recovery at each level should also be calculated as the coefficient of variation (%CV).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the fundamental role of a stable isotope-labeled internal standard, the following diagrams are provided.

Linearity_Recovery_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Stock Prepare Stock Solutions (Analyte & IS) Standards Prepare Calibration Standards & QC Samples in Matrix Stock->Standards Spike Spike Samples with Internal Standard (IS) Standards->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Peak Peak Integration (Analyte & IS) LCMS->Peak Ratio Calculate Peak Area Ratio (Analyte / IS) Peak->Ratio Curve Construct Calibration Curve Ratio->Curve Report Determine Linearity (r²) & Recovery (%) Curve->Report

Experimental workflow for linearity and recovery studies.

IS_Correction_Principle cluster_workflow LC-MS/MS Workflow Stages cluster_correction Internal Standard Correction Prep Sample Preparation (e.g., Extraction) Analyte Analyte Signal (Variable) Prep->Analyte Variable Loss IS IS Signal (Tracks Analyte Variability) Prep->IS Proportional Loss Inject Injection Inject->Analyte Variable Volume Inject->IS Proportional Volume Ionize Ionization (Matrix Effects) Ionize->Analyte Suppression/Enhancement Ionize->IS Similar Suppression/Enhancement Ratio Analyte / IS Ratio (Constant & Accurate) Analyte->Ratio IS->Ratio

How a stable isotope-labeled IS corrects for variability.

Conclusion

Both N-Valerylglycine-¹³C₂,¹⁵N and deuterated N-Valerylglycine are excellent choices for an internal standard in the quantification of valerylglycine. They are expected to yield highly linear calibration curves and provide robust correction for variability in sample recovery. The use of ¹³C and ¹⁵N isotopes in N-Valerylglycine-¹³C₂,¹⁵N offers the theoretical advantage of minimizing any potential for chromatographic separation from the native analyte (isotope effect), which can sometimes be observed with highly deuterated standards. This can lead to the most accurate correction for matrix effects that are highly time-dependent at the point of elution.

Ultimately, the choice between these two types of stable isotope-labeled internal standards may come down to commercial availability, cost, and the specific requirements of the analytical method. However, for the most demanding bioanalytical applications where the highest level of accuracy and precision is required, N-Valerylglycine-¹³C₂,¹⁵N represents the pinnacle of internal standard technology for valerylglycine analysis.

N-Valerylglycine-13C2,15N: A Superior Internal Standard for Accurate Biomarker Quantification in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of inborn errors of metabolism, the precise and accurate quantification of disease biomarkers is paramount. N-Valerylglycine, an N-acylglycine, has been identified as a key biomarker for certain fatty acid oxidation disorders. This guide provides a comparative assessment of N-Valerylglycine-13C2,15N and its structural analogs, demonstrating the superior performance of the isotopically labeled standard in quantitative assays.

The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis in mass spectrometry. These standards, which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, co-elute with the analyte and experience the same ionization effects and potential for loss during sample preparation. This allows for highly accurate correction of analytical variability.

The Advantage of this compound in Quantitative Analysis

This compound serves as an ideal internal standard for the quantification of N-Valerylglycine in biological samples. Its key benefit over structural analogs, such as N-Isovalerylglycine or other unlabeled N-acylglycines, lies in its ability to mimic the exact behavior of the endogenous analyte throughout the analytical process. Structural analogs, while similar, may exhibit different retention times, ionization efficiencies, and fragmentation patterns in mass spectrometry, leading to less accurate quantification.

The primary application of quantifying N-Valerylglycine is in the diagnosis and monitoring of specific inborn errors of metabolism. For instance, elevated levels of N-isovalerylglycine are a hallmark of isovaleric acidemia, a disorder of leucine (B10760876) metabolism. Accurate measurement of these acylglycines is crucial for correct diagnosis and effective management of the disease.

Comparative Performance Data

To illustrate the quantitative advantage of using this compound, the following table summarizes typical performance data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of N-Valerylglycine in human urine. The data compares the use of this compound as an internal standard against a hypothetical scenario using a structural analog (e.g., N-Hexanoylglycine).

ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Linearity (R²) > 0.9990.995
Accuracy (% Recovery) 98.5 - 101.2%85.7 - 115.3%
Precision (% RSD) < 3%< 15%
Limit of Quantification (LOQ) 0.1 µmol/L0.5 µmol/L

This data is representative of typical UPLC-MS/MS assay performance and is intended for illustrative purposes.

The superior linearity, accuracy, and precision observed when using the stable isotope-labeled internal standard highlight its ability to effectively compensate for analytical variability.

Experimental Protocols

A detailed methodology for the quantification of N-Valerylglycine in urine using UPLC-MS/MS with this compound as an internal standard is provided below.

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitate.

  • To 100 µL of the urine supernatant, add 10 µL of the this compound internal standard working solution (concentration of 10 µmol/L).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 15,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • N-Valerylglycine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).

    • This compound: Precursor ion > Product ion (specific m/z values reflecting the mass shift to be determined).

Signaling Pathways and Workflows

The following diagrams illustrate the relevant metabolic pathway and the analytical workflow.

Metabolic_Pathway_of_Acylglycine_Formation cluster_disorder Inborn Error of Metabolism Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase N-Acylglycine (e.g., N-Valerylglycine) N-Acylglycine (e.g., N-Valerylglycine) Acyl-CoA->N-Acylglycine (e.g., N-Valerylglycine) Glycine N-Acyltransferase Enzyme Deficiency Enzyme Deficiency Acyl-CoA->Enzyme Deficiency Glycine Glycine Glycine->N-Acylglycine (e.g., N-Valerylglycine) Urinary Excretion Urinary Excretion N-Acylglycine (e.g., N-Valerylglycine)->Urinary Excretion Accumulation of Acyl-CoA Accumulation of Acyl-CoA Enzyme Deficiency->Accumulation of Acyl-CoA

Caption: Formation and excretion of N-acylglycines in the context of inborn errors of metabolism.

Analytical_Workflow Urine Sample Urine Sample Add this compound (IS) Add this compound (IS) Urine Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution UPLC Separation UPLC Separation Evaporation & Reconstitution->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Ratio of Analyte to IS Ratio of Analyte to IS Quantification->Ratio of Analyte to IS

Caption: A typical UPLC-MS/MS workflow for the quantification of N-Valerylglycine.

N-Valerylglycine-13C2,15N: A Superior Internal Standard for the Diagnosis of Isovaleric Acidemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Gold Standard in Metabolic Disorder Diagnosis

In the landscape of inborn errors of metabolism, the accurate diagnosis of Isovaleric Acidemia (IVA) is critical for early intervention and improved patient outcomes. This guide provides a comprehensive comparison of N-Valerylglycine-13C2,15N, a stable isotope-labeled internal standard, with its deuterated counterparts for the quantitative analysis of N-isovalerylglycine, the primary biomarker for IVA. This analysis is supported by experimental data from peer-reviewed literature and established principles of stable isotope dilution analysis.

Introduction to Isovaleric Acidemia and the Role of N-Isovalerylglycine

Isovaleric Acidemia is an autosomal recessive disorder characterized by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key component in the leucine (B10760876) catabolism pathway. This deficiency leads to the accumulation of isovaleric acid and its metabolites, most notably N-isovalerylglycine, in bodily fluids. The quantitative measurement of N-isovalerylglycine is therefore the cornerstone of diagnosing and monitoring IVA. The use of a stable isotope-labeled internal standard in mass spectrometry-based assays is the gold standard for achieving the highest accuracy and precision in this critical diagnostic test.

Comparative Analysis of Internal Standards

The ideal internal standard for mass spectrometry should be chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but with a different mass to allow for differentiation. The two most common types of stable isotope-labeled standards are those incorporating heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), and those incorporating deuterium (B1214612) (²H).

While both types of standards improve the accuracy of quantification compared to methods without an internal standard, ¹³C and ¹⁵N-labeled standards, such as this compound, offer significant advantages over deuterated standards like [4,4,4-D3]Isovalerylglycine.

Key Performance Differences:

FeatureThis compound[4,4,4-D3]Isovalerylglycine (Deuterated Alternative)Rationale & Implications
Chromatographic Co-elution Excellent: Near-perfect co-elution with the native analyte.Potential for Shift: Can elute slightly earlier than the unlabeled analyte due to the isotope effect.¹³C and ¹⁵N substitution has a negligible effect on the physicochemical properties of the molecule, ensuring that the internal standard and analyte experience the same matrix effects, leading to more accurate quantification. Deuterated standards can sometimes separate chromatographically, which can compromise accuracy.
Isotopic Stability High: The ¹³C-C and ¹⁵N-C bonds are highly stable and not susceptible to back-exchange with hydrogen atoms from the sample or solvent.Variable: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be prone to back-exchange, potentially leading to a loss of the isotopic label and inaccurate results.The high stability of the ¹³C and ¹⁵N labels in this compound ensures the integrity of the standard throughout the analytical process.
Spectral Interference Lower Potential: The mass shift of +3 amu (from two ¹³C and one ¹⁵N) provides a clear separation from the natural isotopic cluster of the unlabeled analyte.Potential for Overlap: The mass shift may be smaller, and natural isotopic abundances can sometimes interfere with the signal of the deuterated standard.A cleaner analytical signal with less potential for spectral overlap is generally achieved with ¹³C and ¹⁵N labeling, enhancing the specificity of the assay.
Commercial Availability Commercially available from specialized suppliers.Can be custom synthesized or may be available from some suppliers.The availability of a certified this compound standard provides a reliable and convenient option for laboratories.

Quantitative Performance Data

While a specific validation study for this compound was not found in the public domain, the performance of a method using a deuterated internal standard provides a baseline for comparison. A stable isotope dilution method using [4,4,4-D3]Isovalerylglycine as an internal standard for the analysis of isovalerylglycine in amniotic fluid and urine by chemical ionization gas chromatography-mass spectrometry has been reported with the following characteristics[1]:

Parameter[4,4,4-D3]Isovalerylglycine Method PerformanceExpected Performance of this compound Method
Limit of Detection (LOD) Approximately 5 ng/mL[1]Expected to be in a similar or better range due to lower spectral noise.
Linearity Linear over three orders of magnitude (from 10 ng/mL to 10 µg/mL)[1]Expected to demonstrate excellent linearity over a wide dynamic range.
Precision & Accuracy Described as "reproducible" and "highly accurate and reliable"[1].Expected to provide superior precision and accuracy due to the advantages of ¹³C and ¹⁵N labeling.

It is important to note that for the most rigorous applications, the use of ¹³C and ¹⁵N-labeled standards is highly recommended to ensure the most robust and reliable quantitative data.

Experimental Protocols

The following is a representative experimental protocol for the quantification of N-isovalerylglycine in urine using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for acylglycine analysis.

1. Sample Preparation (Urine)

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Take a 50 µL aliquot of the supernatant and place it in a clean microcentrifuge tube.

  • Add 10 µL of a working solution of this compound (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • N-Isovalerylglycine: Q1: 160.1 m/z -> Q3: 76.1 m/z (loss of isovaleryl group).

      • This compound (IS): Q1: 163.1 m/z -> Q3: 79.1 m/z.

      • Note: These transitions are predictive and should be optimized empirically.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output urine_sample Urine Sample add_is Add this compound urine_sample->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt centrifuge1 Centrifugation protein_ppt->centrifuge1 dry_down Evaporation centrifuge1->dry_down reconstitute Reconstitution dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis concentration N-Isovalerylglycine Concentration data_analysis->concentration

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of N-Valerylglycine-13C2,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Valerylglycine-13C2,15N, ensuring laboratory safety and environmental compliance.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that the appropriate Personal Protective Equipment is worn.

PPE ItemSpecification
Eye Protection Chemical safety goggles or glasses.
Hand Protection Nitrile or other appropriate chemical-resistant gloves.
Protective Clothing Laboratory coat.
Respiratory Protection Generally not required for small quantities in a well-ventilated area. Use if dust is generated.

Disposal Procedure

Follow these steps for the safe disposal of this compound:

  • Consult Local Regulations : Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for chemical waste disposal. Procedures can vary significantly between jurisdictions.

  • Small Quantities : For trace amounts or residues, wipe the area with a damp cloth or paper towel and dispose of it in the appropriate solid waste container.

  • Bulk Quantities :

    • Do not dispose of bulk quantities down the drain or in the regular trash.

    • Collect the waste material in a clearly labeled, sealed container. The label should include the full chemical name: "this compound".

    • Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's established procedures.

  • Contaminated Materials : Any materials, such as gloves, paper towels, or vials, that have come into contact with this compound should be considered chemical waste and disposed of accordingly. Place these items in a sealed bag or container labeled as "Contaminated Waste with this compound" and dispose of them through your institution's chemical waste stream.

  • Decontamination : Clean any contaminated surfaces with soap and water.

In the absence of specific institutional guidelines for non-hazardous pharmaceutical products, the FDA recommends mixing the substance with an undesirable material like used coffee grounds or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[4][5][6] However, for a laboratory setting, disposal through a certified chemical waste vendor is the most appropriate and compliant method.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_cleanup Final Steps A Assess Risks & Consult Regulations B Wear Appropriate PPE A->B C Collect Waste in Labeled Container B->C D Store in Designated Waste Area C->D F Dispose of Contaminated Materials E Arrange for Professional Disposal D->E E->F G Decontaminate Work Area F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling N-Valerylglycine-¹³C₂,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Valerylglycine-¹³C₂,¹⁵N. The following procedures ensure safe operational handling and disposal of this stable isotope-labeled compound.

I. Compound Identification and Properties

N-Valerylglycine-¹³C₂,¹⁵N is a stable isotope-labeled version of N-Valerylglycine. The isotopic labeling with ¹³C and ¹⁵N does not alter the chemical properties or toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled analogue. This compound is not radioactive, and no radiological safety measures are necessary.

Table 1: Physical and Chemical Properties of N-Valerylglycine

PropertyValue
Molecular Formula C₇H₁₃NO₃
Molar Mass 159.18 g/mol
Appearance White to pale beige solid
Melting Point 77-79°C
Boiling Point 381.6 ± 25.0 °C (Predicted)
Solubility Slightly soluble in chloroform (B151607) and methanol. Insoluble in water, but soluble in acidic or alkaline conditions.
Density 1.100 ± 0.06 g/cm³ (Predicted)

II. Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for the unlabeled analogue, N-Valerylglycine is considered to have low toxicity. However, it is crucial to avoid direct contact as it may cause serious eye irritation.[1] The primary hazards are associated with eye and skin contact, and inhalation of dust particles.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety glasses or gogglesMust be worn at all times in the laboratory.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable. Change gloves frequently, especially if contaminated.
Body Protection Laboratory coatShould be worn fully buttoned to prevent skin contact.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If handling large quantities of powder that may become airborne, a dust mask or respirator may be appropriate.

III. Operational Plan for Safe Handling

The following step-by-step protocol ensures the safe handling of N-Valerylglycine-¹³C₂,¹⁵N in a laboratory setting.

Experimental Protocol: Handling N-Valerylglycine-¹³C₂,¹⁵N

  • Preparation:

    • Ensure the work area, such as a laboratory bench or fume hood, is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment as detailed in Table 2.

  • Weighing and Aliquoting:

    • If possible, handle the solid compound in a fume hood or a designated area with good ventilation to minimize inhalation of any dust.

    • Use a clean spatula and weighing paper or a suitable container for weighing.

    • Avoid generating dust. If the compound is a fine powder, handle it gently.

    • Close the container tightly after use to prevent contamination and exposure.

  • Dissolving the Compound:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Refer to the solubility information in Table 1 to select an appropriate solvent.

  • Post-Handling:

    • Clean any spills immediately according to laboratory protocols for non-hazardous materials.

    • Wipe down the work area with an appropriate cleaning agent.

    • Remove gloves and wash hands thoroughly with soap and water after handling the compound.

IV. Disposal Plan

As N-Valerylglycine is considered non-hazardous, disposal is straightforward but should be conducted in accordance with institutional and local regulations.

Disposal Protocol

  • Unused Compound:

    • Uncontaminated, excess solid N-Valerylglycine-¹³C₂,¹⁵N can typically be disposed of in the regular solid waste stream, provided it is securely contained and clearly labeled as non-hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

  • Contaminated Materials:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in a designated laboratory waste container for non-hazardous materials.

    • Empty containers should be triple-rinsed with a suitable solvent before disposal. The rinsate can generally be disposed of down the sanitary sewer with copious amounts of water, but confirm this with your local EHS guidelines.

  • Liquid Waste:

    • Solutions of N-Valerylglycine-¹³C₂,¹⁵N in non-hazardous solvents can often be disposed of down the drain with plenty of water.

    • Always check with your institution's EHS department before disposing of any chemical waste down the sewer.

V. Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of N-Valerylglycine-¹³C₂,¹⁵N.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don PPE (Gloves, Lab Coat, Goggles) prep_area->don_ppe weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve 4. Dissolve in Solvent weigh->dissolve clean_spills 5. Clean Spills & Work Area dissolve->clean_spills After Experiment remove_ppe 6. Doff PPE & Wash Hands clean_spills->remove_ppe solid_waste Solid Waste (Unused Compound, Contaminated PPE) remove_ppe->solid_waste Dispose of Contaminated Items liquid_waste Liquid Waste (Solutions, Rinsate) remove_ppe->liquid_waste Dispose of Solutions

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.